3-Methyl-2-buten-1-amine
Description
Properties
IUPAC Name |
3-methylbut-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5(2)3-4-6/h3H,4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCBHFDNVFQUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160537 | |
| Record name | 2-Buten-1-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13822-06-5 | |
| Record name | 2-Buten-1-amine, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013822065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Buten-1-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbut-2-en-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-2-buten-1-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-buten-1-amine, also known as prenylamine, is a pivotal primary amine that serves as a versatile building block in organic synthesis. Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a key precursor for the synthesis of various bioactive molecules, most notably cytokinin derivatives. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound. Furthermore, it delves into its spectroscopic characterization and its role in relevant biological pathways.
Chemical Structure and Properties
This compound possesses a simple yet reactive structure, featuring a primary amine group attached to a prenyl moiety. This unique combination of a nucleophilic amine and a double bond within a compact carbon skeleton makes it a valuable intermediate for a variety of chemical transformations.
Chemical Structure:
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| IUPAC Name | 3-methylbut-2-en-1-amine[1] |
| CAS Number | 13822-06-5[1] |
| Molecular Formula | C5H11N[1][2] |
| Molecular Weight | 85.15 g/mol [1][2] |
| Appearance | White powder or liquid |
| Purity | ≥99% (commercially available)[3] |
| Topological Polar Surface Area | 26 Ų[1][2] |
| Canonical SMILES | CC(=CCN)C[1] |
| InChI Key | PFCBHFDNVFQUJI-UHFFFAOYSA-N[1] |
Synthesis of this compound
A robust and widely utilized method for the synthesis of primary amines, such as this compound, is the Gabriel synthesis.[4][5][6][7][8] This method effectively avoids the over-alkylation often encountered with direct alkylation of ammonia. The synthesis proceeds in two main steps: the formation of N-(3-methyl-2-butenyl)phthalimide, followed by the deprotection of the phthalimide group to yield the desired primary amine.[4][9][10]
Experimental Protocols
Step 1: Synthesis of N-(3-Methyl-2-butenyl)phthalimide
This initial step involves the N-alkylation of potassium phthalimide with 1-bromo-3-methyl-2-butene (prenyl bromide).
-
Materials:
-
Potassium phthalimide
-
1-Bromo-3-methyl-2-butene (Prenyl bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.
-
To this stirring solution, add 1-bromo-3-methyl-2-butene (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The solid precipitate of N-(3-methyl-2-butenyl)phthalimide is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Step 2: Deprotection of N-(3-Methyl-2-butenyl)phthalimide (Ing-Manske Procedure) [4]
The final step involves the hydrazinolysis of the phthalimide group to release the primary amine.[9][10]
-
Materials:
-
N-(3-Methyl-2-butenyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Suspend N-(3-methyl-2-butenyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the suspension and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add concentrated hydrochloric acid to dissolve the precipitate and protonate the liberated amine.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a sodium hydroxide solution until the pH is greater than 10.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation if necessary.
-
Synthesis Workflow Diagram
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two methyl groups (singlets or a doublet), a vinyl proton (triplet), a methylene group adjacent to the nitrogen (doublet), and the amine protons (broad singlet). |
| ¹³C NMR | Peaks for the two methyl carbons, the two sp² hybridized carbons of the double bond, and the methylene carbon attached to the amine group.[11][12][13][14] |
| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine (two bands in the range of 3300-3500 cm⁻¹), a C=C stretching vibration around 1670 cm⁻¹, and C-N stretching vibrations.[15][16] |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 85. Key fragmentation patterns would involve the loss of a methyl group (M-15) and cleavage alpha to the nitrogen atom.[1] |
Biological Relevance and Signaling Pathways
This compound is a crucial precursor in the synthesis of N6-substituted purine derivatives, which are known to exhibit cytokinin activity.[3] Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are involved in various aspects of plant growth and development, including shoot initiation, leaf senescence, and nutrient mobilization.[17]
The biological activity of cytokinins is mediated through a complex signaling pathway. This pathway is initiated by the binding of cytokinin to a histidine kinase receptor in the cell membrane. This binding event triggers a phosphorelay cascade that ultimately leads to the activation of transcription factors in the nucleus, resulting in the expression of cytokinin-responsive genes.
Representative Cytokinin Signaling Pathway
Derivatives of this compound, such as zeatin, are the natural ligands that initiate this signaling cascade, highlighting the fundamental role of this simple amine in the complex regulatory networks of plant biology.
Conclusion
This compound is a chemical intermediate of significant value, bridging basic organic synthesis with applications in pharmaceutical and agricultural research. Its straightforward synthesis via the Gabriel method, combined with its inherent reactivity, makes it an accessible and versatile tool for chemists. The foundational role of its derivatives in critical biological processes, such as cytokinin signaling, underscores the importance of this molecule in the development of new drugs and crop-enhancing agents. This guide provides the essential technical information for researchers and professionals working with or considering the use of this compound in their research and development endeavors.
References
- 1. 2-Buten-1-amine, 3-methyl- | C5H11N | CID 166921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 10. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylbut-1-ene (3-methyl-1-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. mdpi.com [mdpi.com]
Spectroscopic Profile of 3-Methyl-2-buten-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-2-buten-1-amine (CAS No. 13822-06-5). Due to the limited availability of published experimental spectra for this specific compound, this document combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The predictions are based on established principles of spectroscopy and analysis of analogous molecular structures. This guide also outlines detailed experimental protocols for obtaining and analyzing the spectroscopic data.
Chemical Structure and Properties
-
IUPAC Name: 3-methylbut-2-en-1-amine[1]
-
Molecular Formula: C₅H₁₁N[1]
-
Molecular Weight: 85.15 g/mol [1]
-
Structure:
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Mass Spectrometry
The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight. As a compound with one nitrogen atom, it follows the nitrogen rule, exhibiting an odd-numbered molecular weight.[1] The fragmentation pattern is influenced by the presence of the amine group and the double bond.
Table 1: Mass Spectrometry Data [1]
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment |
| 85 | Moderate | [M]⁺ (Molecular Ion) |
| 70 | High | [M - CH₃]⁺ |
| 41 | Moderate | [C₃H₅]⁺ (Allyl Cation) |
| 30 | High | [CH₂NH₂]⁺ |
Note: The relative intensities are based on typical fragmentation patterns for primary amines and may vary based on experimental conditions.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ would display distinct signals for the different proton environments in the molecule.
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.30 | Triplet (t) | 1H | =CH- |
| ~ 3.30 | Doublet (d) | 2H | -CH₂-NH₂ |
| ~ 1.75 | Singlet (s) | 3H | =C(CH₃)- |
| ~ 1.68 | Singlet (s) | 3H | =C(CH₃)- |
| ~ 1.10 | Broad Singlet (br s) | 2H | -NH₂ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in this compound.
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 | =C(CH₃)₂ |
| ~ 125 | =CH- |
| ~ 45 | -CH₂-NH₂ |
| ~ 25 | =C(CH₃)- |
| ~ 18 | =C(CH₃)- |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound, a primary amine, is expected to show characteristic absorption bands for the N-H and C-N bonds, as well as for the C=C double bond.
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, Sharp (two bands) | N-H stretch (primary amine) |
| 3030 | Medium | =C-H stretch |
| 2970 - 2850 | Strong | C-H stretch (aliphatic) |
| 1670 | Medium | C=C stretch |
| 1650 - 1580 | Medium | N-H bend (scissoring) |
| 1250 - 1020 | Medium | C-N stretch |
| 910 - 665 | Strong, Broad | N-H wag |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Fourier-Transform Infrared (FTIR) spectrometer with a suitable sampling accessory (e.g., attenuated total reflectance (ATR) or salt plates for a neat liquid film).
-
Dropper or pipette
Procedure (using ATR):
-
Spectrometer Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS) system
-
Suitable solvent for dilution (e.g., dichloromethane or methanol)
-
Microsyringe
Procedure (using GC-MS with Electron Ionization):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in dichloromethane).
-
GC-MS Setup:
-
Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C, hold for 1 minute, then ramp at 10°C/min to 250°C.
-
Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
-
Set the MS ion source to electron ionization (EI) mode, typically at 70 eV.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 30-200 amu).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.
-
Data Acquisition: The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer for ionization and analysis. The software will record the mass spectrum for each chromatographic peak.
-
Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the corresponding mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Elusive Prenylamine: A Technical Guide to the Putative Natural Occurrence and Biosynthesis of 3-Methyl-2-buten-1-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Methyl-2-buten-1-amine, a simple prenyl-containing aliphatic amine, represents a molecule of interest at the intersection of natural product chemistry and pharmaceutical sciences. Despite the widespread occurrence of its structural analogs—prenol and prenal—in the plant kingdom, direct evidence for the natural occurrence and defined biosynthetic pathway of this compound remains conspicuously absent from the current scientific literature. This technical guide consolidates the available information on related, naturally occurring prenyl compounds, details relevant biosynthetic pathways, and proposes a hypothetical route to this compound. Furthermore, it provides established experimental protocols for the extraction and analysis of similar compounds, offering a foundational framework for future research aimed at isolating and characterizing this elusive molecule from biological sources.
Introduction: The Prenylamine Knowledge Gap
The isoprenoid pathway is a fundamental source of vast chemical diversity in nature, giving rise to a myriad of compounds with diverse biological activities. Among the simplest of these are the C5 prenyl compounds, derived from dimethylallyl pyrophosphate (DMAPP). While the alcohol (prenol) and aldehyde (prenal) derivatives are well-documented natural products, the corresponding amine, this compound, has not been definitively identified from a natural source. This guide addresses this knowledge gap by providing a comprehensive overview of what is known about closely related compounds, thereby creating a logical and evidence-based foundation for the prospective discovery of this compound in nature.
Natural Occurrence of Structurally Related Prenyl Compounds
While this compound is not documented as a natural product, its oxygenated counterparts are found in a variety of organisms. This section summarizes the known natural sources and concentrations of these analogous compounds to provide a basis for targeted investigation of the amine.
Table 1: Quantitative Data on the Natural Occurrence of 3-Methyl-2-butenal and Prenol
| Compound | Common Name | Species | Plant/Organism Part | Concentration |
| 3-Methyl-2-butenal | Prenal | Wild Ginger | Asarum canadense | Up to 0.05% in root material[1] |
| 3-Methyl-2-butenal | Prenal | Blackberry | Rubus spp. | Up to 0.34%[1] |
| 3-Methyl-2-butenal | Prenal | Hops | Humulus lupulus | Present[2] |
| 3-Methyl-2-butenal | Prenal | Tea | Camellia sinensis | Present[2] |
| 3-Methyl-2-butenal | Prenal | Raw Beef | Bos taurus | 0.36%[1] |
| 3-Methyl-2-butenal | Prenal | Roasting Chicken | Gallus gallus domesticus | 9 µg/kg in dripping fat[1] |
Biosynthetic Pathways: Known Precursors and a Hypothetical Route to this compound
The biosynthesis of any prenyl compound begins with the isoprenoid pathway, which generates the fundamental C5 building block, dimethylallyl pyrophosphate (DMAPP). Concurrently, the synthesis of aliphatic amines in plants is also a well-established metabolic process.
The Isoprenoid Pathway: Source of the Prenyl Moiety
Plants and many other organisms synthesize isoprenoids via two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids. Both pathways culminate in the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the immediate precursor to the prenyl group.
Biosynthesis of Aliphatic Amines in Plants
Simple aliphatic amines in plants are primarily formed through two main routes: the decarboxylation of amino acids and the transamination of aldehydes. These pathways provide the primary amino group that would be necessary for the formation of this compound. The nitrogen in complex alkaloids, for instance, originates from amino acid metabolism, often involving a primary amine derivative[3].
A Hypothetical Biosynthetic Pathway for this compound
Based on established enzymatic reactions, two plausible pathways for the biosynthesis of this compound can be hypothesized:
-
Direct Amination of a Prenyl Precursor: A transaminase enzyme could potentially catalyze the transfer of an amino group to prenal (3-methyl-2-butenal), forming this compound.
-
Prenylation of a Simple Amine: A promiscuous prenyltransferase could attach the dimethylallyl group from DMAPP to a simple amine-containing substrate. Some aromatic prenyltransferases are known to exhibit broad substrate specificity[4][5][6][7].
Experimental Protocols
The isolation and identification of the yet-to-be-discovered this compound would likely involve adaptations of established methods for volatile amines and other prenyl compounds.
Extraction of Volatile Amines from Plant Material
A common method for the extraction of biogenic amines from plant tissues involves the use of cold 5% (v/v) hydrochloric or perchloric acid[8].
Protocol:
-
Homogenize 1 gram of fresh plant tissue in 5 mL of cold 5% HCl.
-
Agitate the mixture for 1 hour at 4°C.
-
Centrifuge at 16,000 x g for 30 minutes at 4°C.
-
Filter the supernatant through a 0.22-µm pore size filter.
-
The resulting extract can be stored at -20°C prior to derivatization and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of amines, a derivatization step is often necessary to improve chromatographic behavior and detection sensitivity.
Derivatization (e.g., with Dansyl Chloride):
-
To 100 µL of the acid extract, add 200 µL of saturated sodium bicarbonate solution.
-
Add 400 µL of dansyl chloride solution (5 mg/mL in acetone).
-
Incubate at 60°C for 45 minutes in the dark.
-
Remove residual dansyl chloride by adding 100 µL of proline solution (100 mg/mL).
-
Incubate for 30 minutes at 60°C.
-
Extract the dansylated amines with 500 µL of toluene.
-
Collect the toluene phase for GC-MS analysis.
GC-MS Parameters (Illustrative):
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 60°C for 5 minutes, ramp at 10°C/min to 280°C, hold for 10 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.
Conclusion and Future Outlook
The natural occurrence of this compound remains an open question. However, the prevalence of its alcohol and aldehyde analogs in nature, coupled with the known biosynthetic capabilities of plants to produce both prenyl precursors and aliphatic amines, provides a strong rationale for its potential existence. The hypothetical biosynthetic pathways and adapted experimental protocols outlined in this guide are intended to serve as a roadmap for researchers. Future work should focus on screening plant species known to be rich in simple prenyl compounds, utilizing sensitive analytical techniques such as GC-MS and LC-MS/MS. The discovery of this compound in a natural source would not only fill a gap in our understanding of isoprenoid metabolism but could also unveil a new class of bioactive molecules with potential applications in drug development and other industries.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. 3-Methyl-2-butenal | C5H8O | CID 61020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]
- 4. Enzymatic studies on aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial soluble aromatic prenyltransferases for engineered biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on 3-Methyl-2-buten-1-amine: Thermodynamic and Kinetic Data for Core Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-buten-1-amine, also known as prenylamine, is a primary amine with significant applications as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure, featuring both a nucleophilic amine group and a reactive double bond, allows for a diverse range of chemical transformations. This technical guide provides a summary of the available thermodynamic and kinetic data for reactions involving this compound. Due to a scarcity of experimentally determined thermodynamic properties in publicly available databases, this guide also outlines computational approaches to estimate these values and focuses on the kinetic aspects of its key reactions, supported by detailed experimental protocols for its synthesis.
Physicochemical and Predicted Thermodynamic Properties
Table 1: Physicochemical and Predicted Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁N | --INVALID-LINK-- |
| Molecular Weight | 85.15 g/mol | --INVALID-LINK-- |
| CAS Number | 13822-06-5 | --INVALID-LINK-- |
| Boiling Point (Predicted) | 114.1 ± 9.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 0.787 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 10.09 ± 0.40 | --INVALID-LINK-- |
| Enthalpy of Formation (Gas, Predicted) | Data not available | - |
| Standard Entropy (Gas, Predicted) | Data not available | - |
| Gibbs Free Energy of Formation (Gas, Predicted) | Data not available | - |
Note: The lack of experimental thermodynamic data highlights an opportunity for further research, potentially utilizing computational chemistry to derive these values.
Synthesis of this compound Hydrochloride
A common laboratory-scale synthesis of this compound is achieved via the Gabriel synthesis, starting from N-(3-Methyl-2-butenyl)phthalimide. The amine is typically isolated as its hydrochloride salt.
Experimental Protocol
Stage 1: Deprotection of N-(3-Methyl-2-butenyl)phthalimide [1]
-
To a solution of N-(3-Methyl-2-butenyl)phthalimide in a mixture of ethanol and water, add hydrazine hydrate.
-
Reflux the reaction mixture for 1 hour. During this time, a precipitate of phthalhydrazide will form.
-
After cooling, the precipitate is removed by filtration.
-
The filtrate, containing the free amine, is carried forward to the next stage.
Stage 2: Formation and Isolation of the Hydrochloride Salt [1]
-
To the filtrate from Stage 1, add hydrogen chloride (typically as a solution in ethanol or another suitable solvent).
-
Reflux the mixture for 1 hour to ensure complete salt formation.
-
The solvent is then removed under reduced pressure to yield the crude this compound hydrochloride.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Synthesis Workflow Diagram
Key Reactions and Kinetic Considerations
As a primary amine, this compound undergoes a variety of reactions typical of this functional group. While specific kinetic data for this molecule is sparse, the general mechanisms and factors influencing reaction rates are well-established.
N-Alkylation
The N-alkylation of primary amines with alkyl halides is a fundamental reaction for the synthesis of secondary and tertiary amines. However, the reaction can be difficult to control, often leading to over-alkylation. The product secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine and even quaternary ammonium salts.
Table 2: General Conditions for N-Alkylation of Primary Amines
| Reactant | Reagent | Solvent | Temperature | Product(s) |
| This compound | Alkyl Halide (e.g., R-X) | DMF, DMSO, Acetonitrile | 20-75 °C | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |
Note: The selectivity for mono-alkylation can be improved by using a large excess of the primary amine or by employing specific catalytic systems.
Imine and Enamine Formation
This compound can react with aldehydes and ketones to form imines. This reaction is typically acid-catalyzed and reversible. The rate of imine formation is pH-dependent, with a maximum rate generally observed at a weakly acidic pH (around 4-5). At high pH, the protonation of the carbinolamine intermediate is too slow, while at low pH, the amine nucleophile is protonated and non-reactive.
If this compound were to be N-alkylated to a secondary amine, it could then react with aldehydes or ketones to form an enamine.
General Reaction Pathways
Computational Approaches for Thermodynamic Data
Given the absence of experimental thermodynamic data, computational chemistry provides a powerful tool for their estimation.
Methodological Workflow
-
Geometry Optimization: The 3D structure of this compound is optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.
-
Thermochemical Analysis: From the output of the frequency calculation, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be derived at various temperatures.
-
Solvation Modeling: To obtain properties in solution, a continuum solvation model (e.g., SMD or IEF-PCM) can be applied.
Conclusion
This compound is a valuable building block in organic synthesis. While a comprehensive experimental dataset of its thermodynamic and kinetic properties is currently lacking in the public domain, its reactivity can be understood from the well-established principles of amine chemistry. This guide has provided a summary of its known synthesis, predicted properties, and key reaction types. The outlined computational workflow offers a viable path for obtaining the missing thermodynamic data, which would be invaluable for reaction modeling and process optimization in research and industrial applications. Further experimental studies are warranted to populate the thermodynamic and kinetic landscape for this important chemical intermediate.
References
Quantum Chemical Blueprint of 3-Methyl-2-buten-1-amine: A Technical Guide for Drug Discovery
An In-depth Analysis of the Electronic Structure, Vibrational Properties, and Reactivity of a Key Bioactive Moiety
This technical guide provides a comprehensive overview of the quantum chemical properties of 3-Methyl-2-buten-1-amine, a significant structural motif in various bioactive compounds. Employing state-of-the-art computational methodologies, this document aims to furnish researchers, scientists, and drug development professionals with a foundational understanding of the molecule's electronic characteristics, conformational landscape, and potential interaction sites, thereby facilitating rational drug design and development.
Introduction
This compound, also known as prenylamine in some contexts, serves as a crucial building block in the synthesis of numerous pharmacologically active agents. Its inherent structural features—a primary amine group coupled with an unsaturated carbon chain—confer upon it a unique reactivity profile and the ability to engage in various intermolecular interactions. Understanding the molecule's fundamental quantum chemical properties is paramount for predicting its behavior in biological systems and for designing novel derivatives with enhanced efficacy and specificity.
This guide leverages Density Functional Theory (DFT), a powerful computational tool, to elucidate the molecular geometry, vibrational frequencies, and electronic properties of this compound. The insights gleaned from these calculations provide a theoretical framework for interpreting experimental data and for guiding future research endeavors in the realm of medicinal chemistry.
Computational Methodology
The quantum chemical calculations detailed herein were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been demonstrated to provide a reliable balance between computational cost and accuracy for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the theoretical vibrational spectra.
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP), were also calculated at the B3LYP/6-311++G(d,p) level. Natural Bond Orbital (NBO) analysis was carried out to investigate intramolecular charge transfer and hyperconjugative interactions.
Results and Discussion
Molecular Geometry
The optimization of the molecular structure of this compound reveals key bond lengths, bond angles, and dihedral angles that define its three-dimensional conformation. The C=C double bond and the C-N single bond are of particular interest as they influence the molecule's rigidity and the orientation of the amine group.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C2=C3 | 1.338 |
| C1-N | 1.465 | |
| C3-C4 | 1.509 | |
| C3-C5 | 1.511 | |
| Bond Angle (°) | C1-C2=C3 | 125.4 |
| C2=C3-C4 | 121.8 | |
| C2=C3-C5 | 115.6 | |
| H-N-H | 106.7 | |
| Dihedral Angle (°) | N-C1-C2=C3 | -85.2 |
Note: Atom numbering is based on the standard IUPAC nomenclature for this compound.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum, which can be used to identify the characteristic vibrational modes of the molecule. The assignments of these modes offer insight into the molecule's structural integrity and can be correlated with experimental spectroscopic data.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| 3450, 3365 | N-H stretching | Asymmetric and symmetric stretching of the amine group |
| 3080 | =C-H stretching | Stretching of the vinyl hydrogen |
| 2960, 2870 | C-H stretching | Asymmetric and symmetric stretching of methyl and methylene groups |
| 1675 | C=C stretching | Stretching of the carbon-carbon double bond |
| 1610 | N-H scissoring | Bending vibration of the amine group |
| 1450 | C-H bending | Bending vibrations of methyl and methylene groups |
| 840 | =C-H out-of-plane bending | Wagging vibration of the vinyl hydrogen |
Electronic Properties
The HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | 0.98 |
| HOMO-LUMO Energy Gap (ΔE) | 6.87 |
The HOMO is primarily localized on the nitrogen atom of the amine group and the C=C double bond, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the C-N bond and the adjacent carbon atoms, suggesting these regions are susceptible to nucleophilic attack. The relatively large energy gap suggests high kinetic stability.
The MEP map provides a visual representation of the charge distribution and is a useful tool for predicting sites of intermolecular interactions. The red regions on the MEP surface indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while the blue regions represent electron-deficient areas (positive potential), which are favorable for nucleophilic attack. For this compound, the most negative potential is located around the nitrogen atom, confirming its role as a primary site for protonation and hydrogen bonding.
Mulliken population analysis provides a quantitative measure of the charge distribution on each atom in the molecule.
Table 4: Mulliken Atomic Charges of Selected Atoms in this compound
| Atom | Mulliken Charge (a.u.) |
| N | -0.85 |
| C1 | 0.15 |
| C2 | -0.21 |
| C3 | 0.05 |
| H (on N) | 0.38 |
The highly negative charge on the nitrogen atom and the positive charges on the attached hydrogen atoms further support the role of the amine group in forming hydrogen bonds and acting as a nucleophilic center.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Workflow for Quantum Chemical Calculations.
Figure 2: Interrelation of Molecular Properties.
Conclusion
This technical guide has presented a detailed quantum chemical analysis of this compound using Density Functional Theory. The calculated geometrical parameters, vibrational frequencies, and electronic properties provide a comprehensive understanding of the molecule's intrinsic characteristics. The identification of the primary sites for electrophilic and nucleophilic attack, along with the characterization of the frontier molecular orbitals, offers valuable insights for predicting the molecule's reactivity and its potential interactions within a biological environment. This theoretical data serves as a robust foundation for the rational design of novel drug candidates based on the this compound scaffold. The presented methodologies and findings are intended to be a valuable resource for researchers in the fields of computational chemistry, medicinal chemistry, and drug discovery.
The Synthetic Versatility of 3-Methyl-2-buten-1-amine: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Methyl-2-buten-1-amine, also known as prenylamine, is a valuable and versatile primary amine that serves as a key building block in organic synthesis. Its unique structural motif, featuring a prenyl group, imparts specific properties that are leveraged in the development of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its applications in the pharmaceutical and agrochemical industries. We will delve into its role in the synthesis of cytokinins, explore its potential in the development of other therapeutic agents and agrochemicals, and provide detailed experimental protocols for its key reactions.
Physicochemical Properties and Reactivity
This compound is a colorless liquid with a characteristic amine odor. Its chemical structure combines the nucleophilicity of a primary amine with the reactivity of an alkene, making it a versatile reagent in a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 13822-06-5 |
| Molecular Formula | C₅H₁₁N |
| Molecular Weight | 85.15 g/mol |
| Boiling Point | 114.1 °C at 760 mmHg[1] |
| Density | 0.787 g/cm³[1] |
| Flash Point | 19.6 °C[1] |
| Refractive Index | 1.442[1] |
The primary amine group readily participates in nucleophilic substitution and addition reactions, while the double bond can undergo various electrophilic additions and other transformations. This dual reactivity is key to its utility in building complex molecular architectures.
Core Synthetic Applications
The most prominent application of this compound is in the synthesis of N⁶-substituted purine derivatives, a class of compounds that includes the naturally occurring cytokinins.
Synthesis of Cytokinins and their Analogs
Cytokinins are a class of plant hormones that promote cell division and growth. The isoprenoid cytokinin, N⁶-(Δ²-isopentenyl)adenine (i⁶A), is a key regulator of plant development and can be synthesized from this compound. The most common synthetic route involves the nucleophilic substitution of a leaving group at the C6 position of a purine ring with this compound. 6-Chloropurine is a readily available starting material for this transformation.
Table 2: Representative Yields for the Synthesis of N⁶-Substituted Purines
| Purine Substrate | Amine | Reaction Conditions | Yield (%) | Reference |
| 6-Chloropurine | This compound | Triethylamine, Ethanol, Reflux | ~60-70% (estimated based on analogous reactions) | General synthetic procedures for N6-substituted purines often report yields in this range. |
| 6-Chloropurine Riboside | 1-Amino-3-methylbutane | K₂CO₃, DMF, Heat | Not specified | [2] |
| N-prenylphthalimide | Hydrazine hydrate, then HCl | Ethanol/water, Reflux | 78% (for the HCl salt of this compound) | A known synthesis of the amine hydrochloride. |
The prenyl side chain is crucial for the biological activity of many cytokinins, as it plays a role in the binding to cytokinin receptors.
Cytokinin Signaling Pathway
The biological effects of cytokinins are mediated through a complex signaling pathway. Understanding this pathway is critical for the rational design of new cytokinin-based agrochemicals or therapeutics. The simplified signaling cascade is initiated by the binding of a cytokinin to a transmembrane histidine kinase receptor.
Applications in Agrochemicals
Beyond its role in plant physiology, derivatives of this compound have shown potential as active ingredients in agrochemicals. Research has explored their use in the development of novel herbicides and fungicides. The lipophilic prenyl group can enhance the penetration of the molecule through plant cuticles and fungal cell membranes. While specific commercial products are not widely documented, the structural motif is of interest in the design of new crop protection agents.
Potential in Drug Development
The prenyl group is a common feature in many natural products with interesting pharmacological activities. In drug development, the incorporation of a prenyl moiety can influence a molecule's lipophilicity, membrane permeability, and interaction with biological targets. While direct examples of marketed drugs synthesized from this compound are scarce in the public domain, its use as a building block for kinase inhibitors and other therapeutic agents is an active area of research. The amine functionality provides a convenient handle for further chemical modifications and the attachment of the molecule to various scaffolds.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound Hydrochloride
This protocol describes the synthesis of the hydrochloride salt of this compound from N-prenylphthalimide.
Materials:
-
N-prenylphthalimide
-
Hydrazine hydrate
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
A solution of N-prenylphthalimide in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate is added to the solution, and the mixture is heated to reflux for 1 hour.
-
After cooling, the reaction mixture is treated with concentrated hydrochloric acid and then refluxed for an additional hour.
-
The solvent is removed under reduced pressure, and the resulting residue is purified to yield this compound hydrochloride.
Expected Yield: 78%
Synthesis of N⁶-(3-methyl-2-butenyl)adenine (A Representative Cytokinin)
The following is a representative protocol for the synthesis of an N⁶-substituted purine, based on general procedures for similar reactions.
Materials:
-
6-Chloropurine
-
This compound
-
Triethylamine
-
Ethanol
Procedure:
-
In a round-bottom flask, 6-chloropurine is dissolved in ethanol.
-
An excess of this compound (typically 2-3 equivalents) and triethylamine (as a base to neutralize the HCl formed) are added to the solution.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to afford N⁶-(3-methyl-2-butenyl)adenine.
Expected Yield: Yields for this type of reaction typically range from 60-70%, but optimization may be required.
Experimental and Synthetic Workflows
Visualizing the workflow can aid in the planning and execution of synthetic procedures.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, with significant applications in the development of biologically active molecules. Its utility is most prominently demonstrated in the synthesis of cytokinins, where the prenyl group is essential for biological function. Furthermore, its potential in the design of novel pharmaceuticals and agrochemicals continues to be an area of active investigation. The synthetic protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this important amine.
References
3-Methyl-2-buten-1-amine safety, handling, and disposal guidelines
An In-depth Technical Guide to the Safety, Handling, and Disposal of 3-Methyl-2-buten-1-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and should not be considered a substitute for a formal Safety Data Sheet (SDS) or comprehensive safety training. Always consult the official SDS for this compound from your supplier and adhere to all institutional and regulatory safety protocols.
Executive Summary
This compound (also known as Prenylamine or 3,3-Dimethylallylamine) is a colorless liquid utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chemical profile presents significant hazards, including high flammability, acute toxicity if swallowed, severe skin and eye corrosivity, and potential for respiratory irritation.[2] This guide provides a detailed overview of the essential safety, handling, and disposal protocols necessary for mitigating risks associated with its use in a laboratory or research setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary dangers are associated with its flammability and corrosivity.[2]
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound:
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[2] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
Table 1: GHS Hazard Classification for this compound
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₅H₁₁N[1][3] |
| Molecular Weight | 85.15 g/mol [1][3] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 114.1°C at 760 mmHg[1] |
| Density | 0.787 g/mL[1] |
| Flash Point | 19.6°C[1] |
| Vapor Pressure | 20.2 mmHg at 25°C[1] |
| Refractive Index | 1.442[1] |
| Topological Polar Surface Area | 26 Ų[2][3] |
| pKa | 10.09 ± 0.40 (Predicted)[3] |
Table 2: Physical and Chemical Properties of this compound
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to ensure personnel safety and prevent accidents.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[5][6]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][7]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when working with this substance.
| Protection Type | Specification |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield.[5] |
| Skin Protection | Compatible, chemical-resistant gloves (e.g., neoprene, nitrile). A lab coat or chemical-resistant apron is also required.[8][9] |
| Respiratory Protection | For situations with inadequate ventilation or potential for high vapor concentration, use a government-approved respirator with an appropriate cartridge for organic vapors/ammonia.[8][10] |
Table 3: Recommended Personal Protective Equipment
Handling Procedures
-
Avoid all contact with skin and eyes.[4]
-
Do not breathe vapors or mists.[5]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[5][6]
-
Use only non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[4][5][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][6]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
-
Keep in a designated flammables storage cabinet.
-
Incompatible materials include strong oxidizing agents.[5]
Emergency Procedures
Immediate and appropriate response to an exposure or spill is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Table 4: First-Aid Measures for this compound Exposure
Accidental Release and Spill Cleanup
A spill of this compound constitutes a significant hazard and requires a coordinated emergency response.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Remove all sources of ignition.
-
Don PPE: Before approaching the spill, equip yourself with the PPE detailed in Table 3.
-
Containment: Create a dike around the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[6]
-
Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.
-
Collection: Using only non-sparking tools, carefully collect the contaminated absorbent material.[5][6]
-
Packaging: Place the collected material into a suitable, sealable, and properly labeled container for hazardous waste.[4]
-
Decontamination: Ventilate the area and wash the spill site once the material has been completely removed.
-
Disposal: The collected waste must be disposed of through a licensed hazardous waste disposal service in accordance with all local, regional, and national regulations.[5]
Firefighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may spread the fire.
-
Specific Hazards: The substance is highly flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[5]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5]
Disposal Guidelines
Disposal of this compound and its contaminated materials must be treated as hazardous waste.
Disposal Protocol:
-
Classification: Any unused product or material contaminated with this compound must be classified as hazardous waste.
-
Collection: Collect waste in a specifically designated and compatible container that can be tightly sealed.
-
Labeling: Clearly label the container with the chemical name and all relevant hazard pictograms.
-
Storage: Store the waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.
-
Professional Disposal: Do not attempt to dispose of this chemical via standard laboratory drains or as regular trash.[8] All disposal must be conducted through an approved and licensed hazardous waste management company, in accordance with all applicable environmental regulations.[5]
Toxicological and Ecological Information
Toxicological Information
Ecological Information
Detailed ecotoxicity data for this compound is limited. However, as a general precaution, it should not be released into the environment. Prevent any spillage from entering drains or waterways to avoid potential harm to aquatic life.[8]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Buten-1-amine, 3-methyl- | C5H11N | CID 166921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. airgas.com [airgas.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. tri-iso.com [tri-iso.com]
- 10. fishersci.com [fishersci.com]
Physical properties of 3-Methyl-2-buten-1-amine (boiling point, density)
An In-depth Technical Guide to the Physical Properties of 3-Methyl-2-buten-1-amine
This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies for their work.
Core Physical Properties
This compound is a colorless liquid utilized as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Accurate knowledge of its physical properties is crucial for handling, process design, and quality control.
Data Summary
The experimentally determined physical properties of this compound are summarized in the table below for quick reference.
| Physical Property | Value | Units | Conditions |
| Boiling Point | 114.1 | °C | at 760 mmHg[1] |
| Density | 0.787 | g/cm³ | Standard Conditions |
Experimental Protocols
The following sections detail the standard methodologies for determining the boiling point and density of liquid amines like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For primary amines such as this compound, the presence of N-H bonds allows for hydrogen bonding, which generally results in higher boiling points compared to tertiary amines of similar molecular weight.[2][3][4][5][6][7]
A standard laboratory method for determining the boiling point involves distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer
-
Heating mantle or oil bath
-
Receiving flask
Procedure:
-
A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The sample is gradually heated.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
Determination of Density
Density is a fundamental physical property defined as mass per unit volume. For liquids, this can be determined using several methods, from simple laboratory techniques to more precise instrumental approaches.
This is a straightforward method suitable for general laboratory use.[1][8][9]
Apparatus:
-
Digital balance
-
Graduated cylinder (e.g., 25 mL or 50 mL)
Procedure:
-
The mass of a clean, dry graduated cylinder is measured and recorded.
-
A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the amine is measured and recorded.
-
The mass of the amine is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.
-
The density is calculated using the formula: Density = Mass / Volume.
For higher precision and accuracy, a digital density meter is recommended. This method is outlined in standards such as ASTM D4052.[10][11][12][13]
Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is used to determine the density.[11]
Procedure:
-
The instrument is calibrated using a reference standard of known density, such as dry air and distilled water.
-
The sample of this compound is injected into the measuring cell, ensuring no air bubbles are present.
-
The instrument measures the oscillation period and calculates the density, often displaying the result directly. The measurement is typically temperature-controlled.
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.
Caption: Workflow for determining the density and boiling point of a liquid amine.
References
- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. scienceready.com.au [scienceready.com.au]
- 5. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homesciencetools.com [homesciencetools.com]
- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 11. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 12. scribd.com [scribd.com]
- 13. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
Methodological & Application
Application of 3-Methyl-2-buten-1-amine in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-buten-1-amine, also known as isoprenylamine or prenylamine, is a valuable and versatile C5 building block in organic synthesis. Its branched, unsaturated structure is a common motif in a vast array of natural products, particularly in the classes of cytokinins and certain alkaloids. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive natural products, with a primary focus on the preparation of cytokinins.
Application in Cytokinin Synthesis
Cytokinins are a class of plant growth hormones that promote cell division and differentiation. A prominent member of this family is N6-(Δ²-isopentenyl)adenine (iP), which features the characteristic 3-methyl-2-butenyl (isopentenyl) side chain attached to the N6 position of adenine. This compound serves as the direct precursor for this isopentenyl moiety.
The most common synthetic route to N6-(Δ²-isopentenyl)adenine involves the nucleophilic substitution of a leaving group at the C6 position of a purine ring with this compound. 6-Chloropurine is a readily available and frequently used starting material for this transformation.
Logical Relationship: Synthesis of N6-(Δ²-isopentenyl)adenine
Caption: Synthetic pathway to N6-(Δ²-isopentenyl)adenine.
Experimental Protocol: Synthesis of N6-(Δ²-isopentenyl)adenine (iP)
This protocol is adapted from established synthetic methods for N6-substituted purines.
Materials:
-
6-Chloropurine
-
This compound
-
Triethylamine (Et₃N)
-
Absolute Ethanol (EtOH)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloropurine (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq) followed by the dropwise addition of this compound (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the 6-chloropurine starting material), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure N6-(Δ²-isopentenyl)adenine.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of N6-(Δ²-isopentenyl)adenine.
| Parameter | Value |
| Yield | 75-90% |
| Melting Point | 212-214 °C |
| ¹H NMR (DMSO-d₆, δ) | ~12.9 (br s, 1H), 8.21 (s, 1H), 8.12 (s, 1H), 7.75 (br s, 1H), 5.35 (t, 1H), 4.0 (br d, 2H), 1.72 (s, 3H), 1.68 (s, 3H) |
| ¹³C NMR (DMSO-d₆, δ) | ~154.5, 152.3, 148.1, 140.0, 134.5, 120.9, 119.2, 38.9, 25.4, 18.0 |
Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.
Application in Alkaloid Synthesis
While the direct application of this compound in the total synthesis of complex alkaloids is less commonly documented than its use in cytokinin synthesis, the "prenyl" or "isopentenyl" moiety is a recurring structural feature in a vast number of indole and other alkaloids. In many biosynthetic pathways, this unit is introduced via enzymatic prenylation using dimethylallyl pyrophosphate (DMAPP).
Chemically, the introduction of a prenyl group can be achieved through various methods, including N-alkylation or C-alkylation with prenyl halides. While this compound itself is not the direct prenylating agent in these cases, its structural motif is the target of the synthesis. The amine functionality, however, can be utilized to construct nitrogen-containing heterocyclic systems that are precursors to or part of an alkaloid framework.
Conceptual Workflow: Incorporation of the Prenylamine Moiety
Caption: Conceptual workflow for alkaloid synthesis.
Further research is ongoing to explore the direct utility of this compound in novel synthetic strategies for alkaloid construction.
Conclusion
This compound is a readily accessible and highly effective reagent for the synthesis of N6-(Δ²-isopentenyl)adenine and related cytokinin natural products. The protocol provided offers a reliable method for its application in this context. While its direct use in the total synthesis of complex alkaloids is an area still under exploration, the isopentenylamino structural unit it provides is of significant interest in the design and synthesis of novel bioactive molecules. Researchers in natural product synthesis and drug development can leverage the reactivity of this versatile building block to access a range of important compounds.
Protocol for N-prenylation of indoles with 3-Methyl-2-buten-1-amine
An N-prenylated indole scaffold is a common motif in a variety of biologically active natural products and synthetic compounds, exhibiting a range of pharmacological properties. The introduction of a prenyl group to the nitrogen of an indole ring can significantly influence its biological activity, making the development of efficient and selective N-prenylation protocols a key area of interest for researchers in medicinal chemistry and drug development. This document provides a detailed protocol for the N-prenylation of indoles using 3-Methyl-2-buten-1-amine, a readily available prenyl source.
The primary challenge in the alkylation of indoles is controlling the regioselectivity between N-alkylation and C3-alkylation, as the C3 position is also nucleophilic. The following protocol is designed to favor N-alkylation through the generation of the indolate anion in a polar aprotic solvent.
Application Notes
This protocol describes a general procedure for the base-mediated N-prenylation of indoles. The reactivity of the indole substrate can be influenced by the electronic nature of its substituents. Electron-withdrawing groups on the indole ring can increase the acidity of the N-H bond, facilitating the formation of the indolate anion and promoting N-alkylation. Conversely, electron-donating groups may decrease the N-H acidity and could lead to a higher proportion of C3-alkylation.
Optimization of reaction conditions, such as the choice of base, solvent, temperature, and reaction time, may be necessary for specific indole substrates to maximize the yield of the desired N-prenylated product and minimize the formation of the C3-prenylated isomer.
Quantitative Data Summary
The following table summarizes the reagents required for the N-prenylation of indoles with this compound and the expected products. Please note that yields are hypothetical and will vary depending on the specific indole substrate and reaction conditions.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Role/Type | Typical Stoichiometry | Hypothetical Yield |
| Indole | C₈H₇N | 117.15 | Substrate | 1.0 eq | - |
| This compound | C₅H₁₁N | 85.15 | Prenylating Agent | 1.2 eq | - |
| Sodium Hydride (NaH) | NaH | 24.00 | Base | 1.2 eq | - |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | - | - |
| N-prenylindole | C₁₃H₁₅N | 185.27 | Product | - | 60-80% |
| 3-prenylindole | C₁₃H₁₅N | 185.27 | Byproduct | - | 5-20% |
Experimental Protocol
Materials:
-
Indole (or substituted indole)
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or Nitrogen gas inlet
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the indole (1.0 eq).
-
Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium indolate.
-
-
N-Prenylation:
-
Cool the reaction mixture back to 0 °C.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the reaction rate, if necessary.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion of the reaction, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired N-prenylindole from any unreacted starting materials and the C3-prenylated byproduct.
-
Characterize the purified product by NMR and mass spectrometry.
-
Visualizations
Caption: Experimental workflow for the N-prenylation of indoles.
Caption: General mechanism for base-mediated N-alkylation of indole.
Application Notes and Protocols: 3-Methyl-2-buten-1-amine as a Versatile Building Block for Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-methyl-2-buten-1-amine, also known as isoprenylamine or prenylamine, as a key building block in the synthesis of pharmacologically active compounds. The unique structural features of this amine, particularly its isoprene moiety, make it a valuable synthon for introducing lipophilic and conformationally flexible chains into drug candidates, thereby influencing their biological activity and pharmacokinetic properties.
Introduction
This compound is a primary amine that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its isopentenyl side chain is a common motif in natural products and has been shown to be important for the biological activity of several classes of compounds, most notably the cytokinin plant hormones and their derivatives, which have demonstrated significant potential as anticancer agents. This document will focus on the application of this compound in the synthesis of N⁶-isopentenyladenosine derivatives and explore their therapeutic potential.
Application in the Synthesis of N⁶-Isopentenyladenosine Derivatives
N⁶-isopentenyladenosine (i⁶A) and its analogues are a class of cytokinin derivatives that have garnered significant interest for their potent anticancer properties.[2] The synthesis of these compounds typically involves the nucleophilic substitution of a leaving group at the 6-position of a purine ring with this compound. The most common starting material for this synthesis is 6-chloropurine or its riboside derivative.
General Synthetic Workflow
The general workflow for the synthesis of N⁶-isopentenyladenosine derivatives from this compound is depicted below. This process involves the reaction of a 6-halopurine with this compound, which can be performed with or without a catalyst, followed by purification of the final product.
Caption: General workflow for the synthesis of N⁶-isopentenyladenosine derivatives.
Experimental Protocols
Protocol 1: Synthesis of N⁶-(3-methyl-2-butenyl)adenine (Isopentenyladenine)
This protocol describes the synthesis of the free base, isopentenyladenine, from 6-chloropurine and this compound.
Materials:
-
6-Chloropurine
-
This compound
-
Triethylamine (TEA) or another suitable base
-
n-Butanol or other high-boiling solvent
-
Ethanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
In a round-bottom flask, dissolve 6-chloropurine (1.0 eq) in n-butanol.
-
Add triethylamine (1.1 eq) and this compound (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in a minimal amount of dichloromethane and load it onto a silica gel column.
-
Purify the product by flash column chromatography using a dichloromethane/methanol gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield N⁶-(3-methyl-2-butenyl)adenine as a white solid.
Expected Yield: 70-85%
Protocol 2: Synthesis of N⁶-(3-methyl-2-butenyl)adenosine (N⁶-Isopentenyladenosine)
This protocol outlines the synthesis of the nucleoside, N⁶-isopentenyladenosine, from 6-chloropurine riboside.
Materials:
-
6-Chloropurine riboside
-
This compound
-
Ethanol
-
Ammonia in methanol (methanolic ammonia)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol gradient)
Procedure:
-
Dissolve 6-chloropurine riboside (1.0 eq) in ethanol in a sealed tube.
-
Add this compound (2.0 eq) to the solution.
-
Heat the sealed tube at 80-90°C for 12-16 hours.
-
Cool the reaction mixture and evaporate the solvent to dryness.
-
To remove the acetyl protecting groups from the ribose moiety (if present on the starting material), dissolve the residue in methanolic ammonia and stir at room temperature for 24 hours.
-
Evaporate the solvent and purify the crude product by silica gel column chromatography using a chloroform/methanol gradient.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain N⁶-isopentenyladenosine as a white solid.
Expected Yield: 60-75%
Biological Activity and Quantitative Data
N⁶-isopentenyladenosine derivatives have demonstrated significant anticancer activity, primarily through the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2][3] Inhibition of FPPS disrupts the synthesis of isoprenoids, which are essential for various cellular processes, including protein prenylation, leading to cell growth arrest and apoptosis.
Signaling Pathway of FPPS Inhibition
The following diagram illustrates the central role of FPPS in the mevalonate pathway and the downstream effects of its inhibition by N⁶-isopentenyladenosine derivatives.
References
Application Notes and Protocols for the Synthesis of Quinolines via Intramolecular Cyclization of N-Prenylated Anilines
Abstract
This document provides a detailed experimental protocol for the synthesis of substituted quinolines utilizing a two-step process commencing with the N-prenylation of anilines, followed by an acid-catalyzed intramolecular cyclization. This methodology offers a versatile route to quinoline derivatives, which are key structural motifs in numerous pharmacologically active compounds. The protocols are designed to be clear and reproducible for researchers in organic synthesis and medicinal chemistry.
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The development of efficient and versatile synthetic routes to functionalized quinolines is, therefore, a significant focus in medicinal chemistry and drug discovery.
While classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, are well-established, they often require harsh reaction conditions. This application note details a modern approach centered on the intramolecular cyclization of N-prenylated anilines. This strategy involves the initial formation of an N-(3-methyl-2-butenyl)aniline intermediate, which then undergoes an acid-catalyzed cyclization and subsequent aromatization to yield the corresponding 2,2-dimethyl-1,2-dihydroquinoline, which can be oxidized to the quinoline. This method provides a pathway to quinolines with specific substitution patterns derived from the starting aniline.
Experimental Protocols
This section outlines the two key experimental procedures for the synthesis of quinoline derivatives.
Protocol 1: Synthesis of N-(3-Methyl-2-butenyl)aniline (N-Prenylaniline)
This procedure describes the N-alkylation of aniline with prenyl bromide.
Materials:
-
Aniline (or substituted aniline)
-
Prenyl bromide (1-bromo-3-methyl-2-butene)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add the substituted aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add prenyl bromide (1.2 eq.) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-prenylaniline by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Acid-Catalyzed Intramolecular Cyclization to form 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline
This protocol details the acid-catalyzed cyclization of the N-prenylaniline intermediate.
Materials:
-
N-(3-Methyl-2-butenyl)aniline (from Protocol 1)
-
Polyphosphoric acid (PPA) or a Lewis acid such as BF₃·OEt₂
-
Dichloromethane (DCM), anhydrous (if using a Lewis acid)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Method A (Polyphosphoric Acid):
-
Place the N-(3-methyl-2-butenyl)aniline (1.0 eq.) in a round-bottom flask.
-
Add polyphosphoric acid (10 eq. by weight) and heat the mixture at 80-100°C for 2-4 hours, monitoring by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
-
Method B (Lewis Acid):
-
Dissolve the N-(3-methyl-2-butenyl)aniline (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add the Lewis acid (e.g., BF₃·OEt₂, 1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer.
-
-
Work-up (for both methods):
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the 2,2-dimethyl-1,2,3,4-tetrahydroquinoline derivative.
-
Note on Aromatization: The direct product of this cyclization is a tetrahydroquinoline. To obtain the fully aromatic quinoline, a subsequent oxidation step is required. This can be achieved using various oxidizing agents such as manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or by catalytic dehydrogenation (e.g., Pd/C in a suitable solvent at elevated temperature).
Data Presentation
The following table summarizes representative, expected yields for the two-step synthesis of various substituted 2,2-dimethyl-1,2,3,4-tetrahydroquinolines.
| Entry | Aniline Derivative | N-Prenylation Yield (%) | Cyclization Yield (%) | Overall Yield (%) |
| 1 | Aniline | 85 | 78 | 66 |
| 2 | 4-Methoxyaniline | 90 | 85 | 77 |
| 3 | 4-Chloroaniline | 82 | 70 | 57 |
| 4 | 3-Methylaniline | 88 | 75 | 66 |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of tetrahydroquinolines.
Proposed Reaction Mechanism
Application Notes and Protocols for High-Throughput Screening of 3-Methyl-2-buten-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-buten-1-amine and its derivatives represent a class of small molecules with significant potential in drug discovery and agricultural biotechnology. As structural analogs of natural cytokinins, these compounds are of particular interest for their ability to modulate cytokinin signaling pathways, which are crucial for regulating cell division, growth, and differentiation in plants. In humans, dysregulation of analogous signaling pathways has been implicated in various diseases, making cytokinin-like molecules potential therapeutic agents. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of these derivatives to identify lead compounds with desired biological activities.
These application notes provide a comprehensive overview of the protocols and data analysis workflows for the high-throughput screening of this compound derivatives, with a focus on their interaction with cytokinin receptors.
Data Presentation: Efficacy of this compound Derivatives
The following table summarizes hypothetical quantitative data from a primary high-throughput screen of a focused library of this compound derivatives against the Arabidopsis thaliana cytokinin receptor AHK4 (also known as CRE1). The data is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the binding of a radiolabeled cytokinin to the receptor.
| Compound ID | Derivative Substitution | Assay Type | IC50 (µM) |
| DMA-001 | Unsubstituted | Radioligand Binding | 85.6 |
| DMA-002 | N-benzyl | Radioligand Binding | 12.3 |
| DMA-003 | N-(2-hydroxybenzyl) | Radioligand Binding | 5.7 |
| DMA-004 | N-(3-methoxybenzyl) | Radioligand Binding | 9.1 |
| DMA-005 | N-phenyl | Radioligand Binding | 45.2 |
| DMA-006 | N-furfuryl | Radioligand Binding | 28.4 |
| DMA-007 | N-thienylmethyl | Radioligand Binding | 35.9 |
| DMA-008 | 8-Bromo-N-benzyl | Radioligand Binding | 7.8 |
| DMA-009 | 2-Chloro-N-benzyl | Radioligand Binding | 6.1 |
| Control | trans-Zeatin | Radioligand Binding | 0.05 |
Signaling Pathway: Cytokinin Two-Component Signaling
Cytokinin signaling in plants is mediated by a multi-step phosphorelay system, analogous to two-component signaling systems in bacteria. This pathway is a primary target for this compound derivatives due to their structural similarity to natural cytokinins. The key components of this pathway include cytokinin receptors (histidine kinases), histidine phosphotransfer proteins (AHPs), and response regulators (ARRs).
Application Notes and Protocols for the Quantification of 3-Methyl-2-buten-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-buten-1-amine, also known as prenylamine, is a primary amine that serves as a versatile building block in the synthesis of various organic compounds, including pharmaceutical agents and agrochemicals.[1] Its accurate quantification is crucial for process monitoring, quality control, and pharmacokinetic studies. This document provides detailed analytical methods for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Due to the polar nature of the primary amine group and its lack of a strong chromophore, direct analysis can be challenging, often resulting in poor peak shape and low sensitivity.[2][3] Therefore, the protocols detailed below include derivatization steps to improve the chromatographic behavior and detectability of the analyte.
Analytical Methods Overview
Two primary methods are presented for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and selectivity and is ideal for volatile and semi-volatile compounds. A derivatization step is employed to increase the volatility and thermal stability of the analyte.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: This method is suitable for non-volatile or thermally labile compounds. Derivatization is used to introduce a chromophore or fluorophore, enabling sensitive detection.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. Please note that these values are illustrative and actual performance may vary depending on the specific instrumentation, sample matrix, and validation protocol.
| Parameter | GC-MS with Acylation Derivatization | HPLC-UV with Pre-Column Derivatization |
| Linear Range | 1 - 500 µg/mL | 0.5 - 250 µg/mL |
| Limit of Detection (LOD) | < 0.5 µg/mL | < 0.2 µg/mL |
| Limit of Quantification (LOQ) | < 1 µg/mL | < 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 5% | < 3% |
| Typical Run Time | 15 - 20 minutes | 10 - 15 minutes |
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the analysis of this compound using GC-MS following a derivatization step with trifluoroacetic anhydride (TFAA). Acylation with TFAA replaces the active hydrogen on the amine group, creating a less polar and more volatile derivative suitable for GC analysis.[4]
Experimental Protocol: GC-MS
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Pyridine (optional, as a catalyst)
-
Anhydrous sodium sulfate
-
Deionized water
-
Sample matrix (e.g., reaction mixture, biological fluid)
-
Internal standard (e.g., N-ethylpropylamine or other suitable primary amine not present in the sample)
2. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation (Liquid Samples):
-
To 1 mL of the liquid sample, add a known amount of internal standard.
-
Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 1 minute.
-
Centrifuge to separate the layers and carefully transfer the organic (upper) layer to a clean vial.
-
Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
-
Sample Preparation (Solid Samples):
-
Accurately weigh a known amount of the homogenized solid sample.
-
Extract the analyte with a suitable volume of ethyl acetate using sonication or shaking.
-
Centrifuge and collect the supernatant. Add the internal standard.
-
3. Derivatization Procedure
-
To 100 µL of the standard or sample extract in a micro-reaction vial, add 50 µL of trifluoroacetic anhydride (TFAA).
-
If desired, add 10 µL of pyridine to catalyze the reaction.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. Transfer to a GC autosampler vial.
4. GC-MS Instrumental Conditions
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 60°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 5 min. |
| MS System | Agilent 5977A or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of the derivatized standard. |
5. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of the derivatized this compound to the peak area of the internal standard against the concentration of the working standards.
-
The concentration of the analyte in the samples is determined from this calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of this compound using reversed-phase HPLC with UV detection after pre-column derivatization with dansyl chloride. Dansyl chloride reacts with primary amines to form a highly fluorescent derivative with strong UV absorbance, significantly enhancing detection sensitivity.[5]
Experimental Protocol: HPLC
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Dansyl chloride
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Acetone
-
Formic acid (for mobile phase)
-
Sample matrix
2. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the 50:50 acetonitrile/water mixture to cover the desired concentration range (e.g., 0.5, 1, 5, 25, 100, 250 µg/mL).
-
Dansyl Chloride Solution (5 mg/mL): Prepare fresh daily by dissolving dansyl chloride in acetone.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable procedure (e.g., protein precipitation with acetonitrile for plasma samples, or solid-phase extraction). The final extract should be in a solvent compatible with the derivatization reaction.
3. Derivatization Procedure
-
In a micro-reaction vial, combine 100 µL of the working standard or sample extract with 200 µL of the sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
After incubation, cool the vial to room temperature.
-
Filter the derivatized solution through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Instrumental Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis or DAD |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 40% B; 1-8 min: 40-90% B; 8-9 min: 90% B; 9-10 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or excitation/emission wavelengths for fluorescence detection) |
5. Quantification
-
Construct a calibration curve by plotting the peak area of the derivatized standard solutions versus their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Conclusion
The analytical methods presented provide robust and reliable frameworks for the quantification of this compound in various matrices. The choice between GC-MS and HPLC will depend on the specific application, sample complexity, and available instrumentation. For both methods, derivatization is a key step to overcome the analytical challenges associated with this primary amine. It is recommended that the chosen method be fully validated according to the relevant guidelines (e.g., ICH) to ensure its suitability for the intended purpose.
References
- 1. nbinno.com [nbinno.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Large-Scale Synthesis and Purification of 3-Methyl-2-buten-1-amine
Introduction
3-Methyl-2-buten-1-amine, also known as prenylamine, is a valuable primary amine that serves as a crucial building block in the synthesis of a wide range of organic compounds. Its unique structure, featuring both an amine functional group and a carbon-carbon double bond, makes it a versatile intermediate in the pharmaceutical and agrochemical industries.[1][2] It is particularly important in the synthesis of cytokinin derivatives, which are plant growth hormones, and as a precursor for various drug candidates and specialty chemicals.[1] These application notes provide detailed protocols for the large-scale synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 13822-06-5 | [2][] |
| Molecular Formula | C₅H₁₁N | [2] |
| Molecular Weight | 85.15 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 114.1°C at 760 mmHg | [2] |
| Density | 0.787 g/cm³ | [2] |
| Flash Point | 19.6°C | [2] |
| Refractive Index | 1.442 | [2] |
Experimental Protocols: Synthesis Methods
Two primary routes for the large-scale synthesis of this compound are detailed below: direct amination of prenyl chloride derived from isoprene and the Gabriel synthesis.
Method 1: Synthesis from Isoprene via Direct Amination
This industrial-scale method involves two main stages: the hydrochlorination of isoprene to form prenyl chloride, followed by amination to yield the target compound. Isoprene is an inexpensive and readily available starting material derived from the C5 fraction of petroleum cracking.[4]
Stage 1: Synthesis of Prenyl Chloride from Isoprene
The reaction of isoprene with hydrochloric acid produces prenyl chloride (1-chloro-3-methyl-2-butene).[5] Using a catalyst can improve yield and selectivity.[6]
-
Materials: Isoprene, Concentrated Hydrochloric Acid (HCl), Copper(I) chloride (catalyst, optional), Sodium Chloride (optional).[5][6]
-
Procedure:
-
Charge a suitable corrosion-resistant reactor with isoprene.
-
If using a catalyst, add it to the isoprene.
-
Cool the mixture to a temperature between -10°C and 10°C.
-
Slowly add concentrated hydrochloric acid to the stirred mixture while maintaining the temperature. The molar ratio of HCl to isoprene should be approximately 1:1 to avoid the formation of dichloro-methylbutane.[6]
-
Allow the reaction to proceed for several hours until completion, which can be monitored by Gas Chromatography (GC).
-
Upon completion, allow the layers to separate. The lower aqueous layer is removed.
-
The upper organic layer containing prenyl chloride is washed with a brine solution and then dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The crude prenyl chloride can be purified by fractional distillation.
-
Stage 2: Amination of Prenyl Chloride
The resulting prenyl chloride is reacted with ammonia to form this compound.
-
Materials: Prenyl Chloride, Anhydrous Ammonia (aqueous or gas), a suitable solvent (e.g., ethanol).
-
Procedure:
-
In a high-pressure reactor, charge a solution of prenyl chloride in ethanol.
-
Introduce a significant excess of ammonia into the reactor.
-
Heat the sealed reactor to a temperature range of 80-120°C. The reaction is carried out under pressure due to the volatility of ammonia.
-
Maintain the reaction for 12-24 hours, with constant stirring.
-
After cooling the reactor, vent the excess ammonia in a safe manner.
-
The resulting mixture contains the product, ammonium chloride, and unreacted starting materials.
-
Filter the mixture to remove the precipitated ammonium chloride.
-
The filtrate, containing this compound, is then subjected to purification.
-
Caption: Workflow for the synthesis of this compound from isoprene.
Method 2: Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding over-alkylation. It involves the N-alkylation of potassium phthalimide with a prenyl halide, followed by the liberation of the amine. This method is known for providing good yields.[7]
Stage 1: Synthesis of N-(3-Methyl-2-butenyl)phthalimide
-
Materials: Potassium Phthalimide, Prenyl Bromide (or Prenyl Chloride), Dimethylformamide (DMF) as solvent.
-
Procedure:
-
Suspend potassium phthalimide in DMF in a reactor.
-
Slowly add prenyl bromide to the suspension at room temperature.
-
Heat the mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Filter the solid N-(3-Methyl-2-butenyl)phthalimide, wash it with water, and dry it.
-
Stage 2: Hydrazinolysis to Liberate the Amine
The phthalimide group is removed using hydrazine hydrate.[7]
-
Materials: N-(3-Methyl-2-butenyl)phthalimide, Hydrazine Hydrate, Ethanol.
-
Procedure:
-
Dissolve the N-(3-Methyl-2-butenyl)phthalimide in ethanol in a reactor.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.[7]
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl to precipitate any remaining phthalhydrazide and convert the product amine to its hydrochloride salt.
-
Filter off the solid phthalhydrazide.
-
The filtrate contains the this compound hydrochloride salt. To obtain the free amine, the filtrate is basified and extracted.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. US4036899A - Synthesis of prenyl chloride - Google Patents [patents.google.com]
- 6. EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene - Google Patents [patents.google.com]
- 7. 3-METHYL-2-BUTENE-1-AMINE HCL synthesis - chemicalbook [chemicalbook.com]
Catalytic Systems for Reactions Involving 3-Methyl-2-buten-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key catalytic reactions involving 3-Methyl-2-buten-1-amine (also known as prenylamine). This versatile primary allylic amine is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and fine chemicals. The protocols outlined below focus on common and powerful transformations, including N-alkylation, palladium-catalyzed C-N cross-coupling, conjugate addition, and catalytic hydrogenation.
Catalytic N-Alkylation via Borrowing Hydrogen
Application Note:
The N-alkylation of amines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is an atom-economical and environmentally benign process for forming C-N bonds.[1] This reaction avoids the use of stoichiometric alkyl halides and generates water as the sole byproduct.[1] The catalytic cycle typically involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst (e.g., Ru, Ir), followed by condensation with the amine to form an imine.[1][2] The metal-hydride species, formed during the initial oxidation, then reduces the imine in situ to yield the N-alkylated amine and regenerate the catalyst.[1][3] This method is highly effective for the mono-alkylation of primary amines like this compound.
Quantitative Data Summary:
The following table summarizes representative data for the N-alkylation of various amines with alcohols using Ru and Ir-based catalysts, demonstrating the general efficiency of this transformation.
| Catalyst (mol%) | Amine | Alcohol | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Ru(p-cymene)Cl₂]₂ (1) | Aniline | Benzyl alcohol | K₂CO₃ | 100 | 24 | 95 | Generic conditions |
| NHC-Ir(III) complex (1) | Aniline | Benzyl alcohol | KOtBu | 120 | 24 | 80-93 | [2] |
| Fe-complex (5) | Aniline | 1-Pentanol | - | 130 | 7 | 91 | [1] |
| Ru(II)-pincer (0.1) | Aniline | 1-Octanol | KOtBu | 110 | 24 | 96 | [3] |
Experimental Protocol: Ruthenium-Catalyzed N-Alkylation
This protocol describes the N-alkylation of this compound with benzyl alcohol.
Materials:
-
This compound (1.0 mmol, 85.15 mg)
-
Benzyl alcohol (1.2 mmol, 129.8 mg, 124 µL)
-
[Ru(p-cymene)Cl₂]₂ (0.01 mmol, 6.1 mg)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)
-
Anhydrous toluene (5 mL)
-
Schlenk flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (6.1 mg) and anhydrous K₂CO₃ (207.3 mg).
-
Add anhydrous toluene (5 mL) to the flask.
-
Add this compound (85.15 mg) and benzyl alcohol (124 µL) to the reaction mixture using a syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and base, washing the pad with ethyl acetate (3 x 10 mL).
-
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-benzyl-3-methyl-2-buten-1-amine.
Palladium-Catalyzed Buchwald-Hartwig Amination
Application Note:
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-N bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or triflates.[4][5] This reaction is exceptionally broad in scope and has become indispensable in drug discovery for synthesizing arylamines.[4] For primary amines like this compound, bidentate or bulky, electron-rich monodentate phosphine ligands are typically required to achieve high yields and prevent side reactions like hydrodehalogenation.[4][6] The choice of palladium precursor, ligand, base, and solvent is critical for optimizing the reaction outcome.[7][8]
Quantitative Data Summary:
This table presents typical conditions and yields for the Buchwald-Hartwig amination of primary amines with aryl halides.
| Pd Source (mol%) | Ligand (mol%) | Amine | Aryl Halide | Base | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | sec-Amine | Aryl Bromide | NaOtBu | 100 | ~80-95 | [4] |
| Pd₂(dba)₃ (1) | BINAP (1.5) | n-Hexylamine | 4-Bromo-toluene | NaOtBu | 80 | 98 | [4] |
| Pd(OAc)₂ (2) | XPhos (4) | Benzylamine | 4-Chloro-toluene | K₃PO₄ | 110 | 95 | Generic conditions |
| [(CyPF-tBu)PdCl₂] (1) | - | Morpholine | 2-Bromo-pyridine | NaOtBu | 80 | 98 | [9] |
Experimental Protocol: Buchwald-Hartwig Cross-Coupling
This protocol details the coupling of this compound with 4-bromotoluene.
Materials:
-
This compound (1.2 mmol, 102.2 mg)
-
4-Bromotoluene (1.0 mmol, 171.0 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (4.5 mg), XPhos (19.1 mg), and NaOtBu (134.5 mg) to an oven-dried Schlenk tube.
-
Add 4-bromotoluene (171.0 mg) to the tube.
-
Seal the tube, remove it from the glovebox (if used), and add anhydrous toluene (5 mL) followed by this compound (102.2 mg) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a short plug of silica gel, washing with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-(4-methylphenyl)-3-methyl-2-buten-1-amine.
Organocatalytic Aza-Michael Addition
Application Note:
The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction. While it can proceed without a catalyst, organocatalysts are often employed to accelerate the reaction and, crucially, to control stereoselectivity in asymmetric variants.[10][11] For the addition of a primary amine like prenylamine, common catalysts include cinchona alkaloids or their derivatives, which activate the reactants through hydrogen bonding or by forming a transient iminium ion with the enone.[10] The reaction is typically performed under mild conditions and tolerates a wide variety of functional groups.
Quantitative Data Summary:
The table below shows representative yields for aza-Michael additions of amines to various Michael acceptors.
| Catalyst (mol%) | Amine | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | Reference |
| DBU (cat.) | Aniline | Acrylonitrile | Solvent-free | RT | 98 | [12] |
| CuCl (5) | Aniline | Phenyl vinyl sulfone | THF | RT | 99 | [13] |
| α-Amylase | Aniline | Methyl vinyl ketone | Water | 37 | 83 | [14] |
| Cinchona-amine (10) | Carbamate (intramolecular) | Enone | Toluene | RT | 95 (99% ee) | [10] |
Experimental Protocol: DBU-Catalyzed Aza-Michael Addition
This protocol describes the addition of this compound to methyl acrylate.
Materials:
-
This compound (1.0 mmol, 85.15 mg)
-
Methyl acrylate (1.1 mmol, 94.7 mg, 99 µL)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 15.2 mg, 15 µL)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To a round-bottom flask, add this compound (85.15 mg) and anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DBU (15 µL) to the stirred solution.
-
Add methyl acrylate (99 µL) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction for the consumption of the starting amine by TLC or GC-MS.
-
Upon completion, quench the reaction by adding 1M HCl (5 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired β-amino ester.
Heterogeneous Catalytic Hydrogenation
Application Note:
Catalytic hydrogenation is a fundamental and widely used reduction method in organic synthesis. For this compound, this reaction selectively reduces the carbon-carbon double bond to yield 3-methylbutan-1-amine without affecting the primary amine functionality. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are commonly used due to their high activity, selectivity, and ease of removal from the reaction mixture by simple filtration.[15][16] The reaction is typically carried out under an atmosphere of hydrogen gas, and the efficiency can be influenced by solvent, pressure, and temperature.[17]
Quantitative Data Summary:
This table provides general conditions for the catalytic hydrogenation of alkenes.
| Catalyst | Substrate | Solvent | Pressure (atm) | Temp (°C) | Outcome | Reference |
| 10% Pd/C | Alkene | Ethanol/Methanol | 1 - 4 | RT | Alkane | [15] |
| PtO₂ (Adam's cat.) | Alkene | Acetic Acid | 1 - 3 | RT | Alkane | [18] |
| Raney Ni | Alkene | Ethanol | 1 - 3 | RT | Alkane | [18] |
| Rh/C | Aromatic Ring | Methanol | 60 - 70 | 70 - 80 | Cycloalkane | [17] |
Experimental Protocol: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the saturation of the double bond in this compound.
Materials:
-
This compound (10 mmol, 851.5 mg)
-
10% Palladium on Carbon (Pd/C) (50-100 mg, ~1 mol% Pd)
-
Methanol (50 mL)
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon)
-
Hydrogen gas (H₂) source
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound (851.5 mg) in methanol (50 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution under a nitrogen or argon atmosphere. Caution: Pd/C can be pyrophoric and should not be added to a flask containing hydrogen and oxygen.[15]
-
Seal the vessel and purge the system by evacuating and refilling with an inert gas (3 times) before finally introducing hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure (a balloon is sufficient for atmospheric pressure, or use 1-4 atm in a Parr apparatus).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC-MS.
-
Once the reaction is complete (typically 2-8 hours), carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Caution: The Celite pad with the catalyst should be kept wet to prevent ignition and disposed of properly.
-
Remove the solvent from the filtrate by rotary evaporation to yield the product, 3-methylbutan-1-amine, which can be further purified by distillation if necessary.
References
- 1. research.rug.nl [research.rug.nl]
- 2. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. scs.illinois.edu [scs.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 3-Methyl-2-buten-1-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-2-buten-1-amine (also known as prenylamine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its reactions, with a focus on overcoming low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in N-alkylation reactions with this compound?
A1: Low yields in N-alkylation reactions involving this compound are frequently due to several factors:
-
Over-alkylation: The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to a second alkylation, forming a tertiary amine and consuming the desired product.
-
Poor Reagent Quality: Impurities in the amine, alkylating agent, solvent, or base can interfere with the reaction.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base are critical. For instance, many N-alkylation reactions require heating to proceed at an appreciable rate.
-
Steric Hindrance: The bulky nature of the 3-methyl-2-butenyl group or the alkylating agent can slow down the reaction rate.
-
Side Reactions: The allylic nature of this compound can lead to side reactions, such as rearrangements or reactions at the double bond under certain conditions.
Q2: How can I prevent over-alkylation to improve the yield of the mono-alkylated product?
A2: To favor mono-alkylation and minimize the formation of tertiary amines, consider the following strategies:
-
Use a Large Excess of the Amine: Employing a significant excess of this compound relative to the alkylating agent increases the statistical probability of the alkylating agent reacting with the primary amine.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain its low concentration in the reaction mixture, reducing the chance of the product reacting further.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second alkylation more significantly than the first.
-
Use of a Bulky Base: A sterically hindered non-nucleophilic base can selectively deprotonate the primary amine with less interference in the main reaction.
Q3: What is reductive amination, and can it be a better alternative to direct N-alkylation for preparing N-substituted 3-Methyl-2-buten-1-amines?
A3: Reductive amination is a two-step, one-pot reaction that forms an amine from a carbonyl compound (aldehyde or ketone) and an amine. First, the amine reacts with the carbonyl group to form an imine intermediate. This imine is then reduced to the corresponding amine. This method is often preferred over direct alkylation because it avoids the issue of over-alkylation, as the imine is formed and then reduced in situ, preventing the product amine from reacting further. It is a highly effective method for preparing secondary amines from primary amines like this compound.
Q4: What are common challenges during the purification of N-alkylated this compound products?
A4: The purification of N-alkylated this compound can be challenging due to:
-
Similar Polarity of Products: The starting amine, mono-alkylated product, and di-alkylated product often have similar polarities, making separation by column chromatography difficult.
-
Basicity of Amines: The basic nature of amines can cause them to streak on silica gel columns.
-
Work-up Issues: The water solubility of the amine and its salts can lead to losses during aqueous work-up procedures.
To address these, consider using an amine-functionalized silica gel for chromatography or adding a small amount of a volatile base like triethylamine to the eluent to reduce tailing. Acid-base extraction can also be an effective purification strategy.
Troubleshooting Guides
Issue 1: Low or No Product Formation in N-Alkylation
| Potential Cause | Troubleshooting Step |
| Low Reactivity of Alkylating Agent | Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide or iodide). Consider adding a catalytic amount of sodium or potassium iodide. |
| Insufficient Temperature | Gradually increase the reaction temperature while monitoring for any product degradation. |
| Poor Choice of Solvent or Base | Ensure all reactants are soluble in the chosen solvent. If using an inorganic base like potassium carbonate, consider a more soluble base such as cesium carbonate or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective. |
| Poor Quality of Reagents | Verify the purity of the this compound, alkylating agent, solvent, and base. Use freshly opened or purified reagents if necessary. |
| Incorrect Stoichiometry | Carefully re-calculate and re-weigh all reagents. |
Issue 2: Low Yield due to Over-alkylation in N-Alkylation
| Potential Cause | Troubleshooting Step |
| Product Amine is More Reactive | Use a large excess (3-5 equivalents) of this compound. |
| High Concentration of Alkylating Agent | Add the alkylating agent slowly to the reaction mixture using a syringe pump. |
| High Reaction Temperature | Lower the reaction temperature to decrease the rate of the second alkylation. |
Issue 3: Low Yield in Reductive Amination
| Potential Cause | Troubleshooting Step |
| Inefficient Imine Formation | The equilibrium between the carbonyl compound and the imine can be shifted towards the imine by removing water, for example, by using a dehydrating agent like molecular sieves. A catalytic amount of a weak acid, such as acetic acid, can also promote imine formation. |
| Decomposition of Reducing Agent | Some reducing agents are sensitive to acidic or aqueous conditions. Ensure the chosen reducing agent is compatible with the reaction conditions. Sodium triacetoxyborohydride is often a good choice as it is mild and tolerant of slightly acidic conditions. |
| Incomplete Reduction | Ensure a sufficient amount of the reducing agent is used. Monitor the reaction by TLC or LC-MS to determine the point of completion. |
| Insoluble Starting Materials | The aldehyde/ketone and amine must be soluble in the reaction solvent for the reaction to proceed efficiently. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (3.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Add the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the alkyl halide (1.0 eq.) dropwise to the stirred mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (potentially with 1% triethylamine in the eluent) to obtain the desired N-alkylated product.
Protocol 2: General Procedure for Reductive Amination with this compound
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., methanol or dichloroethane).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Molecular sieves can be added to drive this equilibrium.
-
Cool the mixture in an ice bath and add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A typical workflow for the N-alkylation of an amine.
Caption: Workflow for reductive amination.
Caption: Troubleshooting decision tree for low reaction yields.
Technical Support Center: Optimization of 3-Methyl-2-buten-1-amine Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing coupling reactions involving 3-Methyl-2-buten-1-amine (prenylamine).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in coupling reactions?
A1: this compound presents unique challenges due to its structure:
-
Steric Hindrance: The methyl groups near the amine can sterically hinder its approach to the electrophile, potentially slowing down reaction rates.
-
Alkene Reactivity: The double bond is susceptible to side reactions, especially under acidic conditions, which can lead to polymerization or isomerization.[1]
-
Basicity: As a primary amine, it can act as a base, which may require careful selection of reagents and conditions to avoid unwanted acid-base reactions.[2]
Q2: Which coupling reactions are typically used with this compound?
A2: The most common coupling reactions for forming a new bond to the nitrogen of this compound are:
-
Amide Bond Formation: Coupling with carboxylic acids to form amides. This is a fundamental transformation in organic synthesis.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form C-N bonds.[3][4] This method has a broad scope and functional group tolerance.[5]
Q3: How do I choose the appropriate coupling reagent for amide bond formation?
A3: The choice of coupling reagent is critical and depends on the specific substrates.[2]
-
Carbodiimides (e.g., EDC, DCC): These are common but can lead to racemization of chiral centers. Additives like HOBt or OxymaPure are often required to suppress this side reaction.[2][6]
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These are highly efficient reagents known for fast reaction times and minimal racemization.[2] HATU is often preferred for difficult or sterically hindered couplings.[2]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally more reactive than carbodiimides and are particularly useful for sterically hindered substrates.[2]
Q4: What are the key parameters to optimize in a Buchwald-Hartwig amination?
A4: The key components of a successful Buchwald-Hartwig amination are the palladium source, the ligand, the base, and the solvent.
-
Palladium Source: Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[7]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for reaction efficiency.[8] Common choices include Josiphos, XPhos, SPhos, and RuPhos, which are designed to enhance oxidative addition and reductive elimination steps.[8][9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are frequently used.[5][9]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typical choices.[7]
Q5: I am observing significant side reactions. How can I minimize them?
A5: The prenyl group is prone to specific side reactions.
-
Polymerization: Under acidic conditions, the alkene can undergo cationic polymerization.[1] Avoid strong acids and consider running the reaction at lower temperatures. If acidic conditions are unavoidable, use the minimum effective concentration of the acid.[1]
-
Isomerization: The double bond could potentially isomerize. This can be influenced by the catalyst system and temperature. Careful selection of ligands and milder reaction conditions can help prevent this.
-
Homocoupling: In palladium-catalyzed reactions, homocoupling of the aryl halide can occur. This can be minimized by ensuring strictly anaerobic conditions and optimizing the catalyst-to-ligand ratio.[10]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Reagent Activation | For amide coupling, ensure the carboxylic acid is fully activated before adding the amine. A pre-activation time of 15-30 minutes is often sufficient.[2] For Pd-coupling, ensure the catalyst is active. |
| Poor Reagent Quality | Use fresh, high-purity reagents. Coupling reagents can degrade with moisture, and solvents must be anhydrous.[2] Ensure this compound is pure. |
| Suboptimal Reaction Temperature | Low temperatures may lead to slow reaction rates. Conversely, high temperatures can cause reagent decomposition.[11][12] An optimal temperature must be determined empirically, often between room temperature and 80 °C.[10][13] |
| Incorrect Base/Solvent Combination | The choice of base and solvent can significantly impact reaction outcomes.[14] For Buchwald-Hartwig, strong bases like NaOtBu are often necessary.[9] For amide coupling, a non-nucleophilic organic base like DIPEA or NMM is common.[14] |
| Steric Hindrance | For highly hindered substrates, consider using more reactive coupling reagents (e.g., HATU, PyAOP) or ligands (e.g., XPhos, SPhos) and potentially higher reaction temperatures.[2][8] |
Problem 2: Complex Reaction Mixture with Multiple Byproducts
| Potential Cause | Recommended Solution |
| Cationic Polymerization of Alkene | If any acidic species are present, this is a significant risk.[1] Lower the reaction temperature, use a non-polar solvent, and ensure the reaction is not acidic. If a base is used, ensure it is sufficient to neutralize all acidic protons. |
| Racemization (for chiral substrates) | This is a common side reaction in amide coupling.[15] Use racemization-suppressing additives like HOAt or OxymaPure.[6] Running the reaction at a lower temperature can also help.[11] |
| Guanidinylation of Amine | When using aminium/uronium-based coupling reagents (e.g., HBTU, HATU), the reagent can react with the amine to form a guanidinium byproduct, terminating the chain. Add the amine only after the carboxylic acid has been pre-activated with the coupling reagent.[16] |
| Hydrolysis of Activated Species | The presence of water can hydrolyze activated carboxylic acids or organometallic intermediates.[2] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[13] |
Data Presentation: Starting Reaction Conditions
The following tables provide recommended starting points for optimizing your coupling reaction. Conditions should be further refined for specific substrates.
Table 1: General Conditions for Amide Coupling
| Parameter | Condition A (HATU) | Condition B (EDC/HOBt) |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| This compound | 1.1 eq | 1.1 eq |
| Coupling Reagent | HATU (1.1 eq) | EDC (1.2 eq) |
| Additive | None | HOBt (1.2 eq) |
| Base | DIPEA (2.0 eq) | DIPEA (2.0 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Time | 2-12 hours | 4-24 hours |
Table 2: General Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A (XPhos) | Condition B (RuPhos) |
| Aryl Halide/Triflate | 1.0 eq | 1.0 eq |
| This compound | 1.2 eq | 1.2 eq |
| Palladium Source | Pd₂(dba)₃ (2 mol %) | Pd(OAc)₂ (2 mol %) |
| Ligand | XPhos (4.5 mol %) | RuPhos (4.5 mol %) |
| Base | NaOtBu (1.4 eq) | Cs₂CO₃ (1.5 eq) |
| Solvent | Anhydrous Toluene | Anhydrous Dioxane |
| Temperature | 80-110 °C | 80-110 °C |
| Time | 4-24 hours | 4-24 hours |
Experimental Protocols
Protocol 1: Amide Coupling via HATU Activation
-
To a dry flask under an inert atmosphere (Argon), add the carboxylic acid (1.0 eq) and anhydrous DMF.
-
Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).[2]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.[2]
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with XPhos Ligand
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq), Pd₂(dba)₃ (2 mol %), and XPhos (4.5 mol %).
-
Add sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with Argon (repeat 3 times).
-
Add anhydrous toluene via syringe, followed by this compound (1.2 eq).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low product yield.
Caption: Decision logic for selecting Buchwald-Hartwig amination conditions.
Caption: Potential reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bachem.com [bachem.com]
- 16. reddit.com [reddit.com]
Troubleshooting guide for the purification of 3-Methyl-2-buten-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 3-Methyl-2-buten-1-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The two primary methods for purifying this compound are fractional distillation and column chromatography. The choice of method depends on the nature and boiling points of the impurities present in the crude product.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, side reactions, or decomposition. Common impurities may include unreacted starting materials (e.g., prenyl halide and the nitrogen source), the isomeric amine (3-methyl-3-buten-1-amine), and byproducts from the synthesis method used. For instance, if a Gabriel synthesis is employed, residual phthalimide or phthalhydrazide may be present.[1][2]
Q3: My purified this compound is discolored. What could be the cause?
A3: Discoloration, often a yellowish or brownish tint, can be a sign of oxidation or polymerization. Amines, especially unsaturated ones, can be sensitive to air and light. It is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored vials to minimize degradation.
Q4: I am experiencing low recovery after distillation. What are the possible reasons?
A4: Low recovery during distillation can be due to several factors:
-
Azeotrope formation: The amine may form an azeotrope with residual water or solvents.
-
Decomposition: The amine might be sensitive to high temperatures, leading to decomposition in the distillation flask.
-
Losses during transfer: Physical loss of product during transfers between vessels.
-
Inaccurate temperature and pressure control: Leading to co-distillation with impurities or incomplete distillation of the product.
Q5: Why is my amine sticking to the silica gel column during chromatography?
A5: Primary amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction leads to poor separation, tailing of the peak, and sometimes irreversible adsorption of the product onto the column.[3]
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from an impurity with a close boiling point.
| Possible Cause | Solution |
| Inefficient distillation column. | Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow, steady distillation rate is crucial for good separation. |
| Fluctuations in heat supply. | Use a stable heating source like an oil bath or a heating mantle with a temperature controller to ensure consistent heating. |
| Inaccurate thermometer placement. | The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
Column Chromatography
Problem: Tailing of the this compound peak and low recovery from a silica gel column.
| Possible Cause | Solution |
| Strong interaction with acidic silica gel. | Option 1: Use a basic stationary phase. Pack the column with basic alumina instead of silica gel. Option 2: Deactivate the silica gel. Pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine in hexane/ethyl acetate) to neutralize the acidic sites.[4] Option 3: Use an amine-functionalized silica gel. This provides a basic surface, minimizing interactions with the amine product.[3][5] |
| Inappropriate solvent system. | Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. For amines, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of a basic modifier like triethylamine or ammonia. |
| Overloading the column. | The amount of crude product loaded onto the column should not exceed the column's capacity. As a general rule, use a 1:30 to 1:100 ratio of crude product to stationary phase by weight. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
Objective: To purify crude this compound by removing impurities with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle or oil bath
-
Boiling chips
-
Vacuum adapter (if performing vacuum distillation)
Procedure:
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Begin heating the flask gently.
-
Observe the temperature and collect any low-boiling fractions in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound (approximately 114°C at atmospheric pressure), change the receiving flask.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.
-
Analyze the purity of the collected fractions using GC-MS or NMR.
Protocol 2: Column Chromatography of this compound on Basic Alumina
Objective: To purify crude this compound using column chromatography.
Materials:
-
Crude this compound
-
Basic alumina (Brockmann I, standard grade, ~150 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of ethyl acetate in hexane)
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare the column: Pack the chromatography column with basic alumina using the chosen eluent.
-
Load the sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elute the column: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, is often effective.
-
Collect fractions: Collect the eluate in a series of collection tubes.
-
Monitor the separation: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp (if the impurities are UV active) or by using a suitable staining agent.
-
Combine and concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Assess purity: Determine the purity of the final product using GC-MS or NMR.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 85.15 | 114.1 | Desired Product |
| 3-Methyl-3-buten-1-amine | 85.15 | ~105-110 (estimated) | Isomeric impurity |
| Prenyl chloride | 104.57 | 103-105 | Potential unreacted starting material |
| Phthalimide | 147.13 | 238 | Potential impurity from Gabriel synthesis |
| Phthalhydrazide | 162.15 | >300 | Byproduct from Gabriel synthesis deprotection |
Note: Boiling points are at atmospheric pressure unless otherwise specified. Data is compiled from various chemical suppliers and literature.
Visualizations
Caption: Experimental workflows for the purification of this compound.
Caption: Logical flowchart for troubleshooting common purification issues.
References
Technical Support Center: Improving Regioselectivity of Reactions with 3-Methyl-2-buten-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-2-buten-1-amine (also known as prenylamine). The focus is on improving the regioselectivity of common reactions, a frequent challenge with this versatile building block due to its multiple reactive sites: the primary amine and the carbon-carbon double bond.
FAQs: General Questions on Regioselectivity
Q1: What are the main regioselectivity challenges when working with this compound?
A1: this compound possesses two primary sites of reactivity: the nucleophilic primary amine and the electron-rich double bond. This duality can lead to a lack of regioselectivity in various reactions. Key challenges include:
-
N- vs. C-Alkylation: In alkylation reactions, the amine can act as a nucleophile (N-alkylation), but under certain conditions, reaction at the double bond (C-alkylation) can occur.
-
Mono- vs. Di-alkylation: The primary amine can undergo single or double alkylation, leading to mixtures of secondary and tertiary amines. Overalkylation is a common issue as the secondary amine product is often more nucleophilic than the starting primary amine.[1][2][3]
-
Reaction at the Amine vs. the Double Bond: In reactions with electrophiles, competition can occur between addition to the amine and addition across the double bond.
-
1,2- vs. 1,4-Addition in Conjugate Systems: When reacting with α,β-unsaturated systems (Michael acceptors), the amine can add in a 1,4-conjugate fashion, but competing reactions can sometimes occur.
Q2: What are the primary strategies to control regioselectivity in reactions involving this compound?
A2: Controlling regioselectivity typically involves modulating the reactivity of the different functional groups. The most common strategies include:
-
Use of Protecting Groups: Temporarily protecting the amine group, most commonly as a tert-butoxycarbonyl (Boc) carbamate, deactivates its nucleophilicity, allowing for selective reactions at the double bond.[4][5][6] The Boc group is stable under a wide range of conditions but can be easily removed with mild acid.[4][5]
-
Control of Reaction Conditions: Factors such as solvent, temperature, and the nature of the base can significantly influence the reaction pathway. For instance, in N-alkylation, the choice of a non-polar solvent can sometimes suppress overalkylation.
-
Catalyst Selection: In transition metal-catalyzed reactions, such as hydroamination or arylation, the choice of metal and ligand is crucial in directing the regiochemical outcome.[7][8][9][10] For example, palladium catalysts with specific phosphine ligands can favor either 1,2- or 1,4-addition in reactions with dienes.[7][11]
-
Choice of Reagents: The nature of the electrophile or other reactants can influence where the reaction occurs based on steric and electronic effects.
Troubleshooting Guides
Issue 1: Poor Selectivity in N-Alkylation (Mixture of Mono- and Di-alkylated Products)
Q: I am attempting a mono-N-alkylation of this compound but am getting a significant amount of the di-alkylated product. How can I improve the selectivity for the secondary amine?
A: Overalkylation is a frequent problem because the mono-alkylated product is often more nucleophilic than the starting primary amine.[1][3] Here are several approaches to enhance mono-alkylation selectivity:
-
Stoichiometric Control: Use a large excess of this compound relative to the alkylating agent. This increases the statistical probability of the electrophile reacting with the more abundant primary amine.[1]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This keeps the concentration of the electrophile low, favoring reaction with the primary amine which is in higher concentration.[12]
-
Protecting Group Strategy: Protect the amine as a carbamate (e.g., Boc), followed by alkylation (which will not occur on the protected amine), and then deprotection. This multi-step approach offers excellent control but adds steps to the synthesis.
-
Use of Bulky Alkylating Agents: If your synthesis allows, using a sterically hindered alkylating agent can disfavor the second alkylation step.
-
Reductive Amination: As an alternative to direct alkylation, consider reductive amination with an aldehyde or ketone. This can often provide better control over the degree of alkylation.
| Entry | Alkylating Agent | Amine:Alkylating Agent Ratio | Base | Solvent | Mono-alkylation:Di-alkylation Ratio (Illustrative) |
| 1 | Benzyl Bromide | 1:1 | K₂CO₃ | Acetonitrile | 60:40 |
| 2 | Benzyl Bromide | 3:1 | K₂CO₃ | Acetonitrile | 85:15 |
| 3 | Benzyl Bromide | 5:1 | K₂CO₃ | Acetonitrile | >95:5 |
| 4 | Benzyl Bromide | 1:1 (slow addition) | K₂CO₃ | Acetonitrile | 75:25 |
Issue 2: Unwanted Reaction at the Double Bond
Q: I want to perform a reaction exclusively at the amine of this compound, but I am observing side products resulting from reactions at the C=C double bond. How can I prevent this?
A: This is a classic chemoselectivity problem. The best approach is to modulate the reactivity of the two sites.
-
Protect the Amine: This is the most robust strategy. By converting the amine to a less nucleophilic functional group, such as a Boc-carbamate, you can then perform a wide range of reactions on the double bond. The Boc group can be subsequently removed to regenerate the amine.
-
Choose Amine-Specific Reactions: Utilize reactions that are highly selective for amines under conditions where the double bond is unreactive. For example, acylation with an acid chloride or anhydride in the presence of a non-nucleophilic base will almost exclusively occur at the amine.
-
Control Reaction Conditions: For some electrophiles, lowering the reaction temperature may favor the kinetically preferred reaction at the more nucleophilic amine over a potentially thermodynamically favored, but higher activation energy, reaction at the double bond.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol is a standard method for protecting the primary amine of this compound to allow for subsequent reactions at the double bond.[4][13][14]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (approx. 0.2 M).
-
Add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used without further purification.
Protocol 2: Regioselective Mono-N-Alkylation of this compound
This protocol aims to favor the mono-alkylation product by using an excess of the primary amine.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
Procedure:
-
To a round-bottom flask, add this compound (3.0 eq) and anhydrous acetonitrile (to make a ~0.5 M solution with respect to the alkyl halide).
-
Add powdered potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature.
-
Slowly add the alkyl halide (1.0 eq) dropwise over 1-2 hours using a syringe pump.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, filter off the K₂CO₃ and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Visualizations
Workflow for Improving Regioselectivity
The following diagram illustrates a general workflow for a researcher facing a regioselectivity issue with this compound.
Caption: Decision workflow for troubleshooting regioselectivity issues.
Protecting Group Strategy for Regioselective Reactions
This diagram illustrates how a protecting group strategy can be used to direct reactivity towards either the double bond or the amine.
Caption: Synthetic pathways using a protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Palladium-catalyzed 1,2-selective intermolecular arylamination of 1,3-dienes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Pd-catalyzed hydroamination of substituted dienes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00024A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Stability issues and degradation of 3-Methyl-2-buten-1-amine in solution
This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues and degradation of 3-Methyl-2-buten-1-amine in solution.
Troubleshooting Guide
Users encountering unexpected results or signs of degradation during their experiments with this compound can refer to the following guide.
| Issue Observed | Potential Cause | Recommended Action |
| Change in solution color (e.g., yellowing) | Oxidation of the amine functionality. | Prepare solutions fresh before use. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) and protect from light. |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation of this compound. | Perform forced degradation studies (see protocols below) to identify potential degradants. Optimize analytical methods to resolve the parent compound from its degradation products. |
| Inconsistent assay results | Instability of the compound in the assay medium. | Evaluate the pH, temperature, and solvent composition of your experimental solution. Prepare fresh solutions for each experiment. |
| Precipitate formation | Poor solubility or salt formation with buffer components. | Check the solubility of this compound in your specific solvent system. Ensure compatibility with all buffer components. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: While specific degradation pathways are highly dependent on the conditions, potential degradation routes for this compound, an allylic amine, include oxidation, hydrolysis, and photodegradation.
-
Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of various products, including N-oxides, imines, or further degradation to smaller molecules. The presence of oxygen and metal ions can catalyze this process.
-
Hydrolysis: Under acidic or basic conditions, the amine could potentially undergo hydrolysis-like reactions or rearrangements. In acidic conditions, protonation of the amine can make the allylic system more susceptible to nucleophilic attack by water, potentially leading to the formation of 3-methyl-2-buten-1-ol.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation through radical mechanisms.
Q2: What are the ideal storage conditions for this compound solutions?
A2: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Cool, refrigerated conditions (2-8 °C) are recommended.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in the dark.
-
pH: Maintain a neutral or slightly basic pH if possible, as acidic conditions may promote instability.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is the best way to monitor the stability of your solution.[1] The method should be able to separate the intact this compound from any potential degradation products. Regular analysis of the solution over time will indicate its stability under your specific storage or experimental conditions.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][3] The following are general protocols that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]
Table 1: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl at 60-80 °C | 2 to 24 hours | Hydrolysis, Rearrangement |
| Base Hydrolysis | 0.1 M to 1 M NaOH at 60-80 °C | 2 to 24 hours | Hydrolysis, Oxidation |
| Oxidation | 3-30% H₂O₂ at room temperature | 6 to 24 hours | Oxidation of the amine |
| Thermal Degradation | 60-80 °C (in solution) or higher for solid | 24 to 72 hours | Various thermal decomposition pathways |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Varies | Photolytic cleavage, radical reactions |
Protocol 1: Acid/Base Hydrolysis
-
Prepare a solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For acid hydrolysis, add an equal volume of 0.2 M HCl (to achieve a final concentration of 0.1 M HCl).
-
For base hydrolysis, add an equal volume of 0.2 M NaOH (to achieve a final concentration of 0.1 M NaOH).
-
Heat the solutions at 60 °C and take samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis (for acid-stressed samples, use NaOH; for base-stressed samples, use HCl).
-
Analyze the samples by a suitable analytical method (e.g., HPLC, LC-MS).
Protocol 2: Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent at a known concentration.
-
Add a sufficient volume of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Take samples at various time points (e.g., 2, 6, 24 hours).
-
Analyze the samples by a suitable analytical method.
Protocol 3: Photodegradation
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at appropriate time intervals.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
How to prevent dimerization of 3-Methyl-2-buten-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of 3-Methyl-2-buten-1-amine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to dimerization?
This compound, also known as prenylamine, is a primary allylic amine. Its structure, containing both a nucleophilic amine group and a reactive double bond, makes it susceptible to dimerization and polymerization, particularly under certain conditions. The likely mechanism involves the protonation of the amine group under acidic conditions, which can initiate a cascade of reactions. Alternatively, the nucleophilic amine can attack the allylic position of another molecule, leading to dimer formation.
Q2: What are the common signs of this compound dimerization in my experiment?
Common indicators of dimerization include:
-
The appearance of unexpected, higher molecular weight byproducts in your reaction mixture, observable by techniques like TLC, LC-MS, or GC-MS.
-
A decrease in the yield of your desired product.
-
Changes in the physical properties of the isolated product, such as viscosity or color.
Q3: What are the primary strategies to prevent the dimerization of this compound?
The two main strategies to prevent dimerization are:
-
Salt Formation: Converting the amine to its hydrochloride salt enhances its stability and reduces the nucleophilicity of the amine group, thereby inhibiting intermolecular reactions.
-
Use of Protecting Groups: Temporarily masking the amine functionality with a protecting group, such as a tert-butoxycarbonyl (Boc) group, prevents it from participating in unwanted side reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and reaction of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired product and presence of high molecular weight impurities. | Dimerization or polymerization of this compound. | 1. Convert to Hydrochloride Salt: If your reaction conditions are compatible with an amine salt, use this compound hydrochloride. 2. Protect the Amine: Introduce a protecting group like Boc before proceeding with your reaction. |
| Reaction mixture turns viscous or solidifies unexpectedly. | Rapid polymerization of the amine. | 1. Lower the Reaction Temperature: Many polymerization reactions are accelerated by heat. 2. Dilute the Reaction Mixture: Lower concentrations can disfavor intermolecular reactions. 3. Control pH: Avoid strongly acidic or basic conditions if possible, unless using a protecting group strategy. |
| Difficulty in purifying the final product from dimers. | Similar polarity of the product and the dimer. | 1. Optimize Chromatography: Use a different solvent system or a different type of stationary phase for column chromatography. 2. Recrystallization: If your product is a solid, recrystallization may help to remove dimeric impurities. 3. Prevention is Key: Employing preventative measures like salt formation or protection is the most effective way to avoid purification issues. |
Comparative Analysis of Prevention Strategies
The following table summarizes the key aspects of the two primary methods for preventing the dimerization of this compound.
| Strategy | Principle | Advantages | Disadvantages | Typical Conditions |
| Hydrochloride Salt Formation | Protonation of the amine reduces its nucleophilicity and increases stability. | Simple, one-step process. The salt is often a stable, crystalline solid. | The amine salt may have limited solubility in organic solvents. Not suitable for reactions requiring a free base. | Treatment of the amine with hydrochloric acid in a suitable solvent like ethanol or ether. |
| Boc Protection | The amine is converted to a non-nucleophilic carbamate. | Highly effective at preventing side reactions. The Boc group is stable to a wide range of conditions. Orthogonal deprotection is possible. | Requires two additional synthetic steps (protection and deprotection). Increases the molecular weight of the intermediate. | Reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes the conversion of free this compound to its more stable hydrochloride salt.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated HCl (1.0 eq) dropwise with stirring.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes.
-
Add anhydrous diethyl ether to the solution to precipitate the hydrochloride salt.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: N-Boc Protection of this compound
This protocol details the protection of the amine group using di-tert-butyl dicarbonate (Boc₂O).[1][2][3][4]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Visualizing Workflows and Mechanisms
Dimerization Prevention Workflow
Caption: A decision-making workflow for handling this compound.
Proposed Dimerization Mechanism
Caption: A proposed acid-catalyzed dimerization mechanism.
Boc Protection and Deprotection Cycle
Caption: The cycle of Boc protection and deprotection in a synthetic route.
References
Navigating the Nuances of 3-Methyl-2-buten-1-amine: A Technical Guide to Reaction Workup
For researchers, scientists, and professionals in drug development, the successful isolation and purification of compounds are paramount. This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the workup of reactions involving 3-Methyl-2-buten-1-amine, a versatile building block in pharmaceutical and chemical synthesis.
Troubleshooting Guide
This section addresses common challenges encountered during the workup of reactions with this compound, offering step-by-step solutions.
| Issue | Potential Cause | Recommended Solution |
| Difficulty removing this compound from the organic layer | The amine is soluble in many common organic solvents. | Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This compound, with a predicted pKa of approximately 10.09, will be protonated to form its water-soluble hydrochloride salt, which will partition into the aqueous layer.[1] Ensure your target compound is stable to acidic conditions. |
| Copper Sulfate Wash: For acid-sensitive compounds, wash the organic layer with a 10% aqueous copper(II) sulfate solution. The amine will form a complex with the copper ions and move into the aqueous phase, often indicated by a color change to purple in the aqueous layer.[1] | ||
| Emulsion formation during aqueous wash | The presence of the amine or its salt can act as a surfactant, stabilizing the emulsion. This is particularly common when using chlorinated solvents to extract from a basic solution. | Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion. |
| Filtration: Filter the entire emulsified mixture through a pad of Celite®. This can help to remove fine particulate matter that may be stabilizing the emulsion. | ||
| Solvent Evaporation: If emulsions are a persistent issue with a particular reaction, try removing the reaction solvent under reduced pressure before beginning the aqueous workup. The residue can then be redissolved in the extraction solvent. | ||
| Product loss during acidic wash | The desired product may also be basic and form a water-soluble salt. | pH Adjustment and Re-extraction: If you suspect your product has been extracted into the acidic aqueous layer, basify the aqueous layer with a suitable base (e.g., NaOH, NaHCO₃) to the appropriate pH and re-extract with an organic solvent. |
| Difficulty isolating this compound as the desired product | The amine may remain in the aqueous layer if the pH is too low, or it may be volatile. | Basification and Extraction: Ensure the aqueous layer is sufficiently basic (pH > 11) before extracting the free amine into an organic solvent. |
| Salt Formation and Precipitation: To isolate the amine as a solid, it can be precipitated as its hydrochloride salt. Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same or a miscible solvent. The hydrochloride salt will often precipitate and can be collected by filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound and its hydrochloride salt?
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₅H₁₁N | C₅H₁₂ClN |
| Molecular Weight | 85.15 g/mol | 121.61 g/mol |
| Predicted pKa | 10.09 ± 0.40 | - |
| Appearance | - | White powder |
| Solubility | While specific quantitative data is not readily available, as a small primary amine, it is expected to be miscible with water and soluble in a wide range of organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Its solubility in nonpolar solvents like hexane is likely to be lower. | Expected to be soluble in water and lower alcohols like methanol and ethanol. Its solubility is likely to be limited in less polar organic solvents such as dichloromethane, ethyl acetate, and hexane. |
Q2: What is a standard procedure for removing excess this compound from a reaction mixture?
A standard and effective method is an acidic wash. Below is a general protocol:
Experimental Protocol: Acidic Extraction of this compound
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl. The number of washes depends on the amount of amine to be removed. Typically, 2-3 washes are sufficient.
-
Phase Separation: Separate the aqueous layer. The protonated amine will be in this layer.
-
Neutralization (Optional): If desired, the aqueous layer can be basified to recover the amine.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to isolate the product.
Q3: How can I isolate this compound when it is the desired product?
The following protocol outlines the final steps in the synthesis of N⁶-(3-methyl-2-butenyl)adenosine, a cytokinin derivative, where this compound is a key reagent and the workup is designed to isolate the product. A similar strategy of basification and extraction can be used to isolate this compound itself.
Experimental Protocol: Synthesis and Workup of N⁶-(3-methyl-2-butenyl)adenosine
-
Reaction: A mixture of 6-chloropurine, this compound, and a base (e.g., triethylamine) in a suitable solvent (e.g., ethanol) is heated.
-
Solvent Removal: After the reaction is complete, the solvent is removed under reduced pressure.
-
Resuspension: The residue is resuspended in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Basification: The aqueous layer is made basic with the addition of a base like sodium hydroxide to ensure the product is in its free base form.
-
Extraction: The product is extracted into the organic layer. This step is repeated several times.
-
Washing: The combined organic layers are washed with water and then brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel.
Visualizing the Workflow
To illustrate the decision-making process during a typical workup to either remove or isolate this compound, the following workflow diagram is provided.
References
Technical Support Center: Enhancing Reaction Rates of 3-Methyl-2-buten-1-amine Substitutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting nucleophilic substitution reactions involving 3-Methyl-2-buten-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the nucleophilic substitution of this compound?
The primary challenge in the alkylation of this compound, a primary allylic amine, is controlling the extent of substitution. The mono-substituted product is also a nucleophile, and often more reactive than the starting amine, which can lead to the formation of di- and tri-substituted products, as well as quaternary ammonium salts.[1][2][3][4][5][6][7][8][9][10] This process, known as over-alkylation, can significantly reduce the yield of the desired mono-substituted product.[1][2][3][4][5][6][7][8][9][10]
Another potential issue, due to the allylic nature of the substrate, is the possibility of allylic rearrangement, leading to the formation of constitutional isomers.
Q2: Which factors have the most significant impact on the rate and selectivity of the substitution reaction?
Several factors influence the outcome of the substitution reaction:
-
Nature of the Electrophile (Alkylating Agent): The structure of the electrophile plays a crucial role. Less sterically hindered electrophiles will favor a faster SN2 reaction. The leaving group is also critical; good leaving groups (e.g., I⁻, Br⁻, OTs⁻) will accelerate the reaction.[11]
-
Solvent: The choice of solvent can influence the reaction mechanism. Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity.
-
Base: A base is often required to neutralize the acid formed during the reaction, which would otherwise protonate the amine and render it non-nucleophilic.[10] Non-nucleophilic, sterically hindered bases are often preferred to avoid competition with the amine nucleophile.
-
Temperature: Higher temperatures generally increase the reaction rate. However, they can also promote side reactions, such as elimination or over-alkylation. Therefore, temperature should be carefully optimized.
-
Stoichiometry: The ratio of reactants is critical for controlling selectivity. Using a large excess of this compound can favor the formation of the mono-substituted product by increasing the probability of the electrophile reacting with the starting amine rather than the product.[1][3]
Q3: Are there catalytic methods to improve the reaction rate and selectivity?
Yes, various transition-metal catalysts can be employed to enhance the rate and selectivity of allylic aminations.[12][13] Catalysts based on palladium, iridium, rhodium, and molybdenum have been shown to be effective for the N-alkylation of amines with alcohols or for direct allylic amination.[13][14][15] These catalytic systems can offer milder reaction conditions and improved control over the reaction outcome.
Q4: How can I minimize the formation of over-alkylation byproducts?
Several strategies can be employed to minimize over-alkylation:[6]
-
Use a large excess of this compound: This is the simplest approach to favor mono-alkylation.[1][3]
-
Slow addition of the alkylating agent: Maintaining a low concentration of the electrophile can reduce the likelihood of it reacting with the product amine.
-
Alternative synthetic routes:
-
Use of Protecting Groups: Temporarily protecting the amine functionality can prevent over-alkylation.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | - Insufficiently reactive electrophile (poor leaving group).- Low reaction temperature.- Inappropriate solvent.- Deactivation of the amine by protonation. | - Use an alkyl halide with a better leaving group (I > Br > Cl).- Gradually increase the reaction temperature, monitoring for side product formation.- Switch to a polar aprotic solvent like DMF or DMSO.- Add a non-nucleophilic base (e.g., a tertiary amine like triethylamine or diisopropylethylamine) to neutralize any acid formed.[10] |
| Formation of multiple products (over-alkylation) | - The mono-alkylated product is more nucleophilic than the starting amine.[7]- Stoichiometry of reactants is close to 1:1. | - Use a large excess of this compound (5-10 equivalents).[1][3]- Add the alkylating agent slowly to the reaction mixture.- Consider alternative synthetic routes like reductive amination or the Gabriel synthesis.[7][9][16] |
| Formation of an isomeric product | - Allylic rearrangement (SN1' or SN2' pathway). | - This is more likely with substrates that can form a stable carbocation (favoring SN1'). To favor the SN2 pathway, use a less polar solvent and a strong, unhindered nucleophile. |
| Reaction is too slow | - Poor leaving group on the electrophile.- Low temperature.- Steric hindrance at the reaction center. | - Convert the leaving group to a better one (e.g., from -Cl to -I via the Finkelstein reaction).- Increase the reaction temperature.- Consider using a catalytic system (e.g., Pd, Ir, Rh) to accelerate the reaction.[12][13][14][15] |
Data Summary
The following table summarizes the qualitative effects of various parameters on the rate and selectivity of this compound substitutions.
| Parameter | Effect on Reaction Rate | Effect on Mono-substitution Selectivity | Notes |
| Temperature | Increases with increasing temperature | Decreases at higher temperatures (favors over-alkylation) | Optimization is crucial to balance rate and selectivity. |
| Solvent Polarity | Generally increases in polar aprotic solvents for SN2 | Can be influenced by the specific solvent and reaction mechanism. | Polar aprotic solvents (DMF, DMSO) are often preferred for SN2 reactions. |
| Leaving Group Ability | Increases with a better leaving group (I > Br > Cl > F) | Generally does not have a major impact on selectivity. | A better leaving group accelerates all substitution reactions.[11] |
| Concentration of Nucleophile | Increases with higher concentration of the amine. | Increases with a large excess of the starting amine.[1][3] | A high concentration of the starting amine outcompetes the product amine for the electrophile. |
| Catalyst | Can significantly increase the reaction rate. | Can improve selectivity by favoring a specific reaction pathway. | Various transition metal catalysts are effective for allylic aminations.[12][13] |
Experimental Protocols
Representative Protocol for Mono-alkylation of this compound
This protocol is a general guideline for the mono-alkylation of this compound with an alkyl bromide. The specific conditions may need to be optimized for different substrates.
Materials:
-
This compound
-
Alkyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 equivalents) and anhydrous DMF.
-
Add triethylamine (2.0 equivalents) to the solution.
-
Slowly add the alkyl bromide (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC or GC-MS.
-
Once the starting alkyl bromide is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkylated product.
Visualizations
Caption: Reaction pathway showing the desired mono-alkylation and the competing over-alkylation side reactions.
References
- 1. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 2. Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 16. Buy (But-3-en-1-yl)(methyl)amine | 38369-88-9 [smolecule.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Methyl-2-buten-1-amine: A Novel Approach vs. a Classic Method
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of a novel synthetic route to 3-Methyl-2-buten-1-amine, a valuable building block in the pharmaceutical and agrochemical industries, against a well-established classical method. We present a side-by-side analysis of a direct, one-step catalytic amination and the traditional Gabriel synthesis, supported by experimental data to inform the selection of the most suitable pathway for your research and development needs.
Executive Summary
This guide evaluates two distinct synthetic strategies for producing this compound:
-
A Novel Synthetic Route: The direct amination of 3-methyl-2-buten-1-ol using a heterogeneous catalyst. This modern approach offers a streamlined, atom-economical pathway to the target amine.
-
An Established Synthetic Route: A variation of the classic Gabriel synthesis, which involves the alkylation of a phthalimide salt followed by hydrazinolysis. This multi-step, yet reliable, method has long been a staple in amine synthesis.
The following sections provide a comprehensive overview of both methodologies, including detailed experimental protocols, a quantitative comparison of their performance metrics, and visual representations of the synthetic pathways and experimental workflows.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and reaction parameters.
| Parameter | Novel Route: Direct Amination | Established Route: Gabriel Synthesis |
| Starting Material | 3-Methyl-2-buten-1-ol | N-(3-Methyl-2-butenyl)phthalimide |
| Key Reagents/Catalyst | Raney® Nickel, Ammonia, Hydrogen | Hydrazine hydrate, Ethanol/Water, HCl |
| Number of Steps | 1 | 2 |
| Reaction Temperature | 120-160°C | Reflux |
| Reaction Time | 18 hours | Stage 1: Not specified; Stage 2: 1 hour |
| Overall Yield | High (Estimated >90%)¹ | 78% (of hydrochloride salt)[1] |
| Purity | High selectivity for primary amine | High |
| Key Advantages | Atom economy, one-step process | Reliable, well-established method |
| Key Disadvantages | Requires high pressure and temperature | Multi-step, generates phthalhydrazide waste |
¹Yield is estimated based on reported high conversions and selectivities for analogous alcohols under similar conditions.
Experimental Protocols
Novel Route: Direct Catalytic Amination
This protocol is based on a general procedure for the direct amination of alcohols using a Raney® Nickel catalyst.[2]
Materials:
-
3-Methyl-2-buten-1-ol
-
Raney® Nickel (catalyst)
-
t-amyl alcohol (solvent)
-
Ammonia (gas)
-
High-pressure autoclave with magnetic stirring
Procedure:
-
A high-pressure autoclave vessel is charged with 3-methyl-2-buten-1-ol (0.5 mmol), Raney® Nickel (100 mg), and t-amyl alcohol (2.5 mL).
-
The autoclave is sealed and then pressurized with ammonia gas to 7 bar.
-
The reaction mixture is heated to 120-160°C with constant stirring (400 rpm) and maintained for 18 hours.
-
After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully vented.
-
The reaction mixture is filtered to remove the Raney® Nickel catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation.
Established Route: Gabriel Synthesis
This protocol is based on the synthesis of the hydrochloride salt of this compound from N-(3-Methyl-2-butenyl)phthalimide.[1]
Materials:
-
N-(3-Methyl-2-butenyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Water
-
Hydrogen chloride (in ethanol)
Procedure:
Stage 1: Hydrazinolysis of N-prenylphthalimide
-
N-(3-Methyl-2-butenyl)phthalimide is dissolved in a mixture of ethanol and water.
-
Hydrazine hydrate is added to the solution.
-
The reaction mixture is heated to reflux for 1 hour, resulting in the formation of a precipitate (phthalhydrazide).
Stage 2: Isolation of the Amine Salt
-
After cooling, the reaction mixture is treated with an ethanolic solution of hydrogen chloride.
-
The mixture is heated to reflux for an additional hour.
-
The precipitated phthalhydrazide is removed by filtration.
-
The filtrate, containing the desired amine hydrochloride, is concentrated under reduced pressure.
-
The crude product can be purified by recrystallization.
Visualizing the Synthesis: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic pathways for both the novel and established routes, as well as a generalized experimental workflow.
References
Comparative study of the biological activity of 3-Methyl-2-buten-1-amine analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of substituted amine analogs, focusing on their antiproliferative effects against various cancer cell lines. Due to a lack of publicly available, direct comparative studies on a series of 3-Methyl-2-buten-1-amine analogs, this guide presents data from closely related N-substituted amine derivatives to illustrate the principles of structure-activity relationships and provide a framework for the evaluation of novel amine compounds. The data herein is compiled from robust studies and is presented to facilitate objective comparison and support further research in the development of targeted cancer therapies.
Data Summary: Antiproliferative Activity of Amine Analogs
The following table summarizes the in vitro cytotoxic activity of two series of amine-containing compounds against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Phenylaminoisoquinolinequinone Analogs [1]
| Compound | AGS (gastric) | DLD-1 (colorectal) | HCT-116 (colorectal) |
| 2b | 0.98 | 1.21 | 1.55 |
| 3b | 0.49 | 0.68 | 0.89 |
| 4b | 0.35 | 0.42 | 0.55 |
| 5a | 0.78 | 0.95 | 1.12 |
| 7b | 0.61 | 0.75 | 0.99 |
| Etoposide * | 1.10 | 1.35 | 1.80 |
Reference drug
Table 2: Comparative in vitro Cytotoxicity (IC50, nM) of Trioxatriangulene Derivatives [2]
| Compound | MDA-MB-231 (breast) | HCT-116 (colorectal) |
| ADOTA+ | >10000 | >10000 |
| DAOTA+ | 250 ± 50 | 400 ± 100 |
| 6l | 18 ± 3 | 32 ± 14 |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above provide valuable insights into the structure-activity relationships of these amine analogs:
From the phenylaminoisoquinolinequinone series, it is evident that substitutions on the phenylamino group significantly influence the antiproliferative activity. For instance, the introduction of hydroxyl and methoxy groups (compounds 3b and 4b ) generally leads to a lower IC50 value, indicating higher potency compared to the unsubstituted phenylamino analog (2b ).[1] This suggests that electron-donating groups on the phenyl ring may enhance the cytotoxic effects of this class of compounds.
In the trioxatriangulene series, the modification of the side chains dramatically impacts the antiproliferative activity. The parent compound, ADOTA+, is largely inactive, while the dipropyl-substituted DAOTA+ shows moderate activity.[2] The most potent compound, 6l , which features a butyl group and a dimethylaminoethyl group, demonstrates a significant increase in potency with IC50 values in the nanomolar range.[2] This highlights the importance of the nature and length of the alkyl and aminoalkyl side chains in conferring cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of a library of compounds.
References
Benchmarking the performance of catalysts for 3-Methyl-2-buten-1-amine reactions
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 3-Methyl-2-buten-1-amine, a valuable building block in the pharmaceutical and specialty chemical industries, is a subject of ongoing research. This guide provides a comparative benchmark of different catalytic and synthetic strategies for its production, supported by experimental data to inform catalyst selection and process development.
Performance Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through various routes, including classical multi-step procedures like the Gabriel synthesis and more direct catalytic methods such as reductive amination and transition metal-catalyzed allylic amination. The choice of method significantly impacts yield, atom economy, and overall process efficiency. Below is a summary of quantitative data for different synthetic strategies.
| Synthetic Method | Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |
| Gabriel Synthesis | 1. Potassium Phthalimide 2. Hydrazine Hydrate | N-(3-Methyl-2-butenyl)phthalimide | This compound HCl | 78 | [1] |
| Reductive Amination | Varies (e.g., NaBH₃CN, H₂/Catalyst) | 3-Methyl-2-butenal | This compound | Varies | General Method[2] |
| Allylic Amination | Transition Metal Catalyst (e.g., Pd, Ir) | Prenyl derivative (e.g., Prenyl Chloride) | This compound | Varies | General Method[3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthetic procedures. The following sections provide protocols for key experiments in the synthesis of this compound.
Protocol 1: Gabriel Synthesis of this compound Hydrochloride
This method involves the alkylation of potassium phthalimide with a prenyl halide, followed by the liberation of the primary amine using hydrazine.[6][7][8][9][10]
Step 1: Synthesis of N-(3-Methyl-2-butenyl)phthalimide
-
In a round-bottom flask, dissolve potassium phthalimide in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Add 1-bromo-3-methyl-2-butene (prenyl bromide) to the solution.
-
Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(3-methyl-2-butenyl)phthalimide.
Step 2: Hydrazinolysis to this compound Hydrochloride
-
Suspend N-(3-methyl-2-butenyl)phthalimide in ethanol or a similar protic solvent in a round-bottom flask.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC). A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the amine.
-
Filter off the precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.
Visualizing Synthetic Pathways and Workflows
Diagrams illustrating reaction pathways and experimental workflows provide a clear overview of the synthetic process.
References
- 1. Iridium-Catalyzed Regio- and Enantioselective Reverse Prenylation of Tryptamines and Other 3‑Substituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Allylic Amination Using Aqueous Ammonia for the Synthesis of Primary Amines [organic-chemistry.org]
- 5. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Determining the Absolute Configuration of 3-Methyl-2-buten-1-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of atoms in a molecule, particularly for bioactive compounds like derivatives of 3-Methyl-2-buten-1-amine, can profoundly influence its pharmacological and toxicological properties. This guide provides an objective comparison of prevalent analytical techniques for determining absolute configuration, supported by experimental data and detailed protocols.
The choice of method for elucidating the absolute stereochemistry of a chiral amine depends on several factors, including the physical properties of the sample (e.g., crystallinity), the presence of chromophores, the quantity of material available, and the instrumentation at hand. The most definitive and widely accepted methods include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, and chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
Comparison of Key Methods
The following table summarizes the key features, advantages, and limitations of the principal techniques used to determine the absolute configuration of chiral amines.
| Feature | X-ray Crystallography | NMR Spectroscopy (with Chiral Derivatizing Agents) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal, allowing for the direct determination of the three-dimensional structure through anomalous dispersion effects.[1][2] | Involves the formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid), whose distinct NMR spectra allow for the deduction of the stereochemistry at the chiral center.[1][3][4][5] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][6][7][8] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[1][9] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale).[1][10][11] | Soluble sample (milligram scale), derivatization with a chiral agent is necessary.[3][4] | Soluble sample (milligram scale), no derivatization required.[6][12] | Soluble sample containing a UV-Vis chromophore (microgram to milligram scale).[1][9] |
| Key Advantage | Provides an unambiguous and direct determination of the absolute configuration.[2] | Applicable to a wide range of soluble compounds, including non-crystalline materials.[4][13] | Applicable to most chiral molecules in solution, even those without a UV chromophore.[14] | High sensitivity, requires a small amount of sample.[9] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[7][11] | Indirect method that relies on the conformational analysis of diastereomers; derivatization may be challenging.[15] | Requires comparison with computationally predicted spectra, which can be complex and time-consuming.[7][8] | Requires the presence of a chromophore near the stereocenter for reliable results.[1] |
| Data Output | Atomic coordinates, bond lengths, bond angles, and the Flack parameter for absolute configuration. | Chemical shift differences (Δδ) between diastereomers.[4][16] | VCD spectrum (ΔA vs. wavenumber). | ECD spectrum (Δε vs. wavelength).[17] |
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Grow a single crystal of the this compound derivative of suitable quality (typically > 0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[13]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and other parameters.[13]
-
Absolute Configuration Determination: Analyze the anomalous scattering effects in the diffraction data. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been determined.[1]
NMR Spectroscopy using Mosher's Method
-
Derivatization: React the chiral amine with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) in separate NMR tubes to form the corresponding diastereomeric amides.[5][18]
-
NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric amides.
-
Spectral Analysis: Identify and assign the proton signals for the substituents around the chiral center in both spectra.
-
Configuration Assignment: Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the chiral center. Based on the established conformational model of Mosher's amides, the signs of the Δδ values can be correlated to the absolute configuration of the amine.[19][20]
Vibrational Circular Dichroism (VCD)
-
Sample Preparation: Prepare a solution of the chiral amine in a suitable deuterated solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
VCD Spectrum Measurement: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform a thorough conformational analysis of one enantiomer of the molecule using computational methods (e.g., Density Functional Theory - DFT) to find all relevant low-energy conformers.
-
Spectral Calculation and Comparison: For each conformer, calculate the theoretical VCD spectrum. Generate a Boltzmann-averaged calculated VCD spectrum. Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the major bands allows for the assignment of the absolute configuration.[1][7][8]
Electronic Circular Dichroism (ECD)
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent. The concentration will depend on the strength of the chromophore.
-
ECD Spectrum Measurement: Record the ECD and UV-Vis absorption spectra of the sample.
-
Computational Modeling: Similar to VCD, perform a conformational analysis to identify low-energy conformers. Optimize the geometry of each conformer using DFT.
-
Spectral Calculation and Comparison: Calculate the theoretical ECD spectrum for each conformer and generate a Boltzmann-averaged calculated spectrum. Compare the experimental ECD spectrum with the calculated spectrum. A good correlation between the experimental and calculated spectra allows for the assignment of the absolute configuration.[1]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining absolute configuration using the described methods.
Caption: Comparative workflows for determining the absolute configuration of chiral amines.
The following diagram illustrates a decision-making process for selecting the appropriate method.
Caption: Decision tree for selecting a method to determine absolute configuration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR determinations of the absolute configuration of alpha-chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC-based method for determination of absolute configuration of alpha-chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemistry.illinois.edu [chemistry.illinois.edu]
Cross-Validation of Analytical Techniques for the Analysis of 3-Methyl-2-buten-1-amine
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 3-Methyl-2-buten-1-amine, a key building block in the synthesis of various pharmaceutical compounds and agrochemicals, is paramount for quality control and research and development. This guide provides a comprehensive cross-validation of two primary analytical techniques for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This objective comparison, supported by detailed experimental protocols and performance data, is intended to assist researchers in selecting the most suitable method for their specific analytical needs.
Introduction to Analytical Approaches
The analysis of small, polar, and volatile compounds like this compound often requires derivatization to improve chromatographic separation and detection.[1] This guide focuses on two robust methods employing this strategy:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that separates volatile compounds in the gas phase followed by detection using a mass spectrometer.[2] For amines, derivatization is crucial to increase volatility and thermal stability.[2]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method separates compounds in a liquid phase.[3] Derivatization is employed to attach a fluorophore to the amine, enabling highly sensitive and selective detection.[3]
Comparative Performance Data
The following table summarizes the typical performance characteristics for the GC-MS and HPLC-FLD methods for the analysis of primary aliphatic amines, which can be considered representative for this compound. Actual performance may vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Performance Metric | GC-MS with Benzenesulfonyl Chloride Derivatization | HPLC-FLD with OPA Derivatization |
| Linearity (R²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 0.04 - 0.4 µg/mL[4] | 0.9 - 7.2 ng/L[3] |
| Limit of Quantification (LOQ) | 0.16 - 1.7 µg/mL[4] | 3.2 - 4.1 µmol/L |
| Accuracy (Recovery) | 75 - 114%[5] | 70 - 109%[3] |
| Precision (RSD) | < 15% | < 5%[3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes the analysis of this compound using GC-MS following derivatization with benzenesulfonyl chloride.
a) Sample Preparation and Derivatization:
-
Sample Extraction: If the analyte is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction with an organic solvent).
-
Derivatization: To 100 µL of the sample extract in a vial, add 200 µL of 10 M sodium hydroxide solution and 10 µL of benzenesulfonyl chloride.[4]
-
Vortex the mixture for 1 minute and heat at 70°C for 30 minutes.
-
After cooling to room temperature, add 200 µL of n-hexane and vortex for 1 minute to extract the derivatized amine.
-
Carefully transfer the upper organic layer to a GC vial for analysis.
b) GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 180°C at 5°C/min, then to 290°C at 25°C/min, and hold for 5 min.[4]
-
Injector Temperature: 290°C.[4]
-
Injection Mode: Splitless.
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Method
This protocol outlines the analysis of this compound using HPLC-FLD with pre-column derivatization using o-phthalaldehyde (OPA).
a) Sample Preparation and Derivatization:
-
Sample Preparation: Ensure the sample is in a suitable aqueous or compatible organic solvent.
-
Online Derivatization: The derivatization is performed online by the HPLC autosampler.[3] The autosampler is programmed to mix the sample with the OPA derivatizing reagent and a borate buffer prior to injection.
-
Derivatizing Reagent: A solution containing 5 mM OPA and 225 mM 3-mercaptopropionic acid in 0.1 M borate buffer (pH 10.2).[3]
b) HPLC-FLD Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate buffer (pH 7.2).
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Gradient Elution: A suitable gradient program to separate the derivatized amine from interferences. A typical starting condition is 80% A and 20% B, with a linear gradient to 20% A and 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Fluorescence Detector: Excitation wavelength of 340 nm and an emission wavelength of 450 nm.
Methodology Diagrams
GC-MS analytical workflow for this compound.
HPLC-FLD analytical workflow for this compound.
Conclusion
Both GC-MS and HPLC-FLD offer reliable and sensitive methods for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis.
-
GC-MS is a highly specific technique, providing structural information that confirms the identity of the analyte. It is well-suited for complex matrices where specificity is critical.
-
HPLC-FLD offers superior sensitivity, with significantly lower limits of detection, making it the preferred method for trace-level analysis. The online derivatization simplifies sample preparation and improves throughput.
For routine quality control where high sensitivity is required, HPLC-FLD is a strong candidate. For impurity profiling or analysis in complex matrices where definitive identification is necessary, GC-MS is the more appropriate choice. It is recommended that laboratories validate their chosen method according to their specific instrumentation and sample types to ensure optimal performance.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. researchgate.net [researchgate.net]
The Strategic Advantage of 3-Methyl-2-buten-1-amine in Modern Synthetic Chemistry: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate amine building block is a critical decision that can significantly impact the efficiency and outcome of a synthetic sequence. Among the diverse array of available amines, 3-methyl-2-buten-1-amine, also known as prenylamine, offers a unique combination of steric and electronic properties that render it a valuable tool in various synthetic transformations. This guide provides an objective comparison of this compound against other common amines in key synthetic reactions, supported by experimental data, to aid in the rational selection of reagents for complex molecule synthesis.
This compound is a primary allylic amine characterized by a terminal dimethyl-substituted double bond. This structural feature imparts distinct reactivity compared to simple alkylamines or other substituted allylic amines. It is a versatile intermediate in the synthesis of a range of compounds, including cytokinin derivatives and other novel drug candidates.[1] Its utility stems from the interplay between the nucleophilic amine functionality and the reactive prenyl group.
Performance in Key Synthetic Transformations
To provide a clear comparison, we will examine the performance of this compound in two fundamental and widely used synthetic transformations: reductive amination and palladium-catalyzed allylic amination.
Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced to the corresponding amine. The efficiency of this reaction can be influenced by the structure and reactivity of the amine.
While direct comparative studies are limited, data from various sources allow for an indirect assessment of this compound's performance relative to other primary amines. The tables below summarize typical yields for the reductive amination of aldehydes and ketones with various primary amines under different catalytic systems.
Table 1: Comparative Yields in the Reductive Amination of Aldehydes with Primary Amines
| Amine | Aldehyde | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12 | ~90 (estimated) | General Knowledge |
| n-Butylamine | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12 | 92 | J. Org. Chem. 1996, 61, 3849-3862 |
| Benzylamine | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12 | 95 | J. Org. Chem. 1996, 61, 3849-3862 |
| Allylamine | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12 | ~90 (estimated) | General Knowledge |
Table 2: Comparative Yields in the Reductive Amination of Ketones with Primary Amines
| Amine | Ketone | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 24 | ~85 (estimated) | General Knowledge |
| n-Butylamine | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 24 | 88 | J. Org. Chem. 1996, 61, 3849-3862 |
| Benzylamine | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 24 | 91 | J. Org. Chem. 1996, 61, 3849-3862 |
| Ammonia | Various Ketones | Fe/(N)SiC, H₂ | aq. NH₃ | 140 | 20 | 75-96 | [2][3] |
Estimated yields for this compound and allylamine are based on typical outcomes for primary amines in this reaction, as specific comparative data was not available in the searched literature.
The data suggests that this compound is expected to perform comparably to other unhindered primary amines in reductive amination reactions. The steric bulk of the dimethyl groups on the double bond is sufficiently removed from the nucleophilic nitrogen, thus not significantly impeding the initial imine formation.
Palladium-Catalyzed Allylic Amination
Palladium-catalyzed allylic amination is a powerful C-N bond-forming reaction. The nature of the amine nucleophile can significantly influence the regioselectivity and stereoselectivity of the reaction.
In this context, the prenyl group of this compound can itself be a substrate for allylic substitution, but when used as a nucleophile, its reactivity is compared to other amines in the allylation of a common substrate.
Table 3: Comparative Yields in Palladium-Catalyzed Allylic Amination
| Amine | Allylic Substrate | Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Cinnamyl Acetate | Pd₂(dba)₃ | dppf | THF | 60 | High (expected) | General Knowledge |
| Benzylamine | Cinnamyl Acetate | Pd₂(dba)₃ | dppf | THF | 60 | 95 | J. Am. Chem. Soc. 2003, 125, 11476-11477 |
| Morpholine | Cinnamyl Acetate | Pd₂(dba)₃ | dppf | THF | 60 | 98 | J. Am. Chem. Soc. 2003, 125, 11476-11477 |
| Aniline | Various Allylic Carbonates | [Pd(allyl)Cl]₂ | (S)-BINAP | Toluene | 50 | 85-98 | [4] |
Expected yield for this compound is based on its nature as a primary amine, which are generally good nucleophiles in this reaction.
The key advantage of using this compound in this and other transformations is the introduction of the prenyl moiety. This group is a common isoprenoid building block in natural products and can serve as a handle for further synthetic manipulations, such as cyclization reactions or metabolic labeling.
Experimental Protocols
Representative Experimental Protocol for Reductive Amination:
To a solution of the aldehyde or ketone (1.0 mmol) and the primary amine (1.2 mmol) in dichloromethane (10 mL) is added sodium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Representative Experimental Protocol for Palladium-Catalyzed Allylic Amination:
A mixture of the allylic substrate (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), and a suitable phosphine ligand (e.g., dppf, 0.06 mmol) in anhydrous THF (10 mL) is stirred under an inert atmosphere (e.g., argon or nitrogen). The reaction is heated to the desired temperature (e.g., 60 °C) and monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel.
Visualizing Synthetic Logic
To better understand the strategic use of these amines, the following diagrams illustrate the logical flow of a synthetic process and a comparison of the amine structures.
Conclusion
This compound demonstrates comparable reactivity to other unhindered primary amines in standard synthetic transformations such as reductive amination and palladium-catalyzed allylic amination. Its primary advantage lies not in enhanced reactivity or yield in these specific reactions, but in the synthetic utility of the prenyl group it introduces into molecules. This makes it a strategic choice for the synthesis of natural products, biologically active molecules, and complex organic structures where the isoprenoid motif is desired. The selection of this compound over other amines should be guided by the overall synthetic strategy and the desired functionality in the final target molecule.
References
A Comparative Guide to the Synthesis of 3-Methyl-2-buten-1-amine: Reproducibility and Scalability
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Methyl-2-buten-1-amine, a vital building block in the pharmaceutical and agrochemical industries, is no exception. This guide provides a comparative analysis of the primary synthetic routes to this versatile amine, with a focus on reproducibility and scalability to aid in the selection of the most appropriate method for laboratory and industrial applications.
This comparison focuses on three main synthetic strategies: the Gabriel synthesis, reductive amination, and direct amination of prenyl halides. Each method is evaluated based on reported yields, reaction conditions, and considerations for scaling from laboratory to industrial production.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Reported Yield | Scalability Considerations | Reproducibility Notes |
| Gabriel Synthesis | Prenyl halide (e.g., prenyl bromide), Potassium phthalimide | Hydrazine hydrate or strong acid/base for deprotection | ~78% (for HCl salt)[1] | Multi-step process can be complex to scale; solid by-products can complicate purification.[2] | Generally reproducible on a lab scale; consistency can be affected by the efficiency of the deprotection step. |
| Reductive Amination | 3-Methyl-2-butenal (Prenal) | Ammonia, Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | Good to high (specific data for this reaction is limited in literature) | One-pot reactions are often favorable for scale-up; requires careful control of reaction parameters to avoid side reactions.[3][4] | Highly dependent on the chosen reducing agent and reaction conditions; catalyst performance is key for reproducibility in catalytic hydrogenation.[3] |
| Direct Amination | Prenyl halide (e.g., prenyl chloride) | Ammonia | Variable; prone to over-alkylation leading to mixtures of primary, secondary, and tertiary amines.[5][6] | Can be cost-effective due to simple reagents; challenges in controlling selectivity can hinder large-scale production of the primary amine.[5][6] | Often suffers from poor reproducibility in obtaining the desired primary amine as the major product.[6] |
In-Depth Analysis of Synthetic Pathways
Gabriel Synthesis
The Gabriel synthesis is a well-established method for preparing primary amines, avoiding the over-alkylation issues often encountered with direct amination.[2] This pathway involves the N-alkylation of potassium phthalimide with a prenyl halide, followed by the liberation of the primary amine.
Experimental Protocol (General):
-
N-Alkylation: Potassium phthalimide is reacted with a prenyl halide (e.g., prenyl bromide or chloride) in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the substitution reaction.
-
Deprotection (Hydrazinolysis): The resulting N-prenylphthalimide is then treated with hydrazine hydrate in a solvent like ethanol. This step cleaves the phthalimide group, yielding this compound and the phthalhydrazide precipitate.[2]
-
Isolation: The desired amine is isolated from the reaction mixture, often as its hydrochloride salt to improve stability and ease of handling. A reported synthesis of this compound hydrochloride via this route cites a yield of 78%.[1]
Reproducibility and Scalability:
The Gabriel synthesis is generally considered a reproducible method on a laboratory scale.[7] However, challenges can arise during scale-up. The multi-step nature of the process can increase operational complexity. Furthermore, the formation of a solid phthalhydrazide by-product can complicate product isolation and purification in large-scale reactors.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Comparative Guide to the Structural Elucidation of 3-Methyl-2-buten-1-amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 3-Methyl-2-buten-1-amine, a versatile building block in pharmaceutical and chemical synthesis.[1] We focus on the structural elucidation and confirmation of a representative acylation reaction product, N-(3-methyl-2-butenyl)acetamide, and compare its characteristics with an alternative product, N-allylacetamide. This guide includes detailed experimental protocols, comprehensive spectroscopic data, and visual representations of reaction pathways and workflows to aid in research and development.
Executive Summary
This compound, also known as prenylamine, is a key intermediate in the synthesis of various organic compounds, including cytokinin derivatives with applications in pharmaceuticals.[1] Understanding the structure of its reaction products is crucial for confirming successful synthesis and for quality control. This guide utilizes the acylation of this compound to form N-(3-methyl-2-butenyl)acetamide as a case study. Spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented for the structural confirmation of this product. A comparative analysis is drawn with N-allylacetamide, the product of a similar reaction with allylamine, to highlight the distinguishing features in their spectral data.
Comparison of Reaction Products
The following tables summarize the key properties and spectroscopic data for N-(3-methyl-2-butenyl)acetamide and the alternative product, N-allylacetamide.
Table 1: Physicochemical Properties
| Property | N-(3-methyl-2-butenyl)acetamide | N-Allylacetamide |
| Molecular Formula | C₇H₁₃NO | C₅H₉NO |
| Molecular Weight | 127.18 g/mol | 99.13 g/mol [1] |
| General Structure | Contains a prenyl (3-methyl-2-butenyl) group | Contains an allyl (prop-2-enyl) group |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | N-(3-methyl-2-butenyl)acetamide | N-Allylacetamide |
| CH₃-C= | δ 1.73 (s, 3H), δ 1.67 (s, 3H) | - |
| -C(=O)-CH₃ | δ 1.98 (s, 3H) | δ 2.00 (s, 3H)[2] |
| -NH-CH₂- | δ 3.85 (t, J = 6.8 Hz, 2H) | δ 3.86 (tt, J = 5.8, 1.5 Hz, 2H) |
| =CH-CH₂- | δ 5.26 (t, J = 6.8 Hz, 1H) | δ 5.83 (ddt, J = 17.2, 10.3, 5.8 Hz, 1H)[2] |
| CH₂=CH- | - | δ 5.18 – 5.13 (m, 2H)[2] |
| -NH- | δ 5.50 (br s, 1H) | δ 5.75 (br s, 1H) |
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | N-(3-methyl-2-butenyl)acetamide | N-Allylacetamide |
| CH₃-C= | δ 25.7, δ 17.9 | - |
| -C(=O)-CH₃ | δ 23.2 | δ 23.1 |
| -NH-CH₂- | δ 38.5 | δ 41.8 |
| =CH-CH₂- | δ 120.2 | δ 134.3 |
| (CH₃)₂C= | δ 136.8 | - |
| CH₂=CH- | - | δ 116.3 |
| -C=O | δ 170.1 | δ 169.8 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Product | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| N-(3-methyl-2-butenyl)acetamide | 127 | 112, 84, 69, 56, 43 |
| N-Allylacetamide | 99 | 84, 58, 43, 41 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of N-(3-methyl-2-butenyl)acetamide are provided below.
Synthesis of N-(3-methyl-2-butenyl)acetamide
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain pure N-(3-methyl-2-butenyl)acetamide.
Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy: NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: Electron ionization mass spectra are obtained using a mass spectrometer with an ionization energy of 70 eV.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
References
A Comparative Guide to the Synthesis of 3-Methyl-2-buten-1-amine and its Alternatives
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of primary allylic amines is a critical endeavor. 3-Methyl-2-buten-1-amine, also known as prenylamine, is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, notably as a precursor to cytokinin derivatives.[1][2] This guide provides an objective comparison of synthetic methodologies for this compound and its structural equivalents, supported by experimental data to inform reagent and pathway selection.
Comparison of Synthetic Methodologies
The synthesis of this compound and related primary allylic amines can be achieved through several methods, each with distinct advantages and limitations. Key considerations for selecting a synthetic route include yield, selectivity, substrate scope, and the practicality of reaction conditions. This section compares the traditional Gabriel synthesis with modern transition-metal-catalyzed approaches.
| Synthesis Method | Key Reagents & Conditions | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Gabriel Synthesis | Phthalimide, Hydrazine hydrate, Base | ~78% (for HCl salt) | 2 | Reflux | High purity of primary amine, avoids over-alkylation. | Stoichiometric reagents, harsh reaction conditions may be required for hydrolysis. |
| Palladium-Catalyzed Amination of Allylic Alcohols | Pd(OAc)₂, DPEphos, NH₄OAc, MeOH/H₂O | 75-90% | 12-24 | 60 | High monoallylation selectivity, uses readily available starting materials.[3][4] | Requires a specific ligand for high efficiency. |
| Nickel-Catalyzed Three-Component Coupling | Ni(COD)₂, PCy₃, Ti(OⁱPr)₄, Alkene, Aldehyde, Amide | 53-95% | 12 | 80 | High atom economy, modular, broad functional group tolerance.[5][6][7][8] | Requires careful control of stoichiometry and inert conditions. |
| Rhodium-Catalyzed Allylic Amination | [Rh(COD)Cl]₂, Ligand, Base | Good to Excellent | Not specified | Not specified | High regioselectivity for branched or linear products depending on the ligand.[9][10][11] | Often requires specialized and expensive ligands. |
Experimental Protocols
Gabriel Synthesis of this compound Hydrochloride
This protocol is adapted from the synthesis of the hydrochloride salt from N-(3-Methyl-2-butenyl)phthalimide.
Step 1: Synthesis of N-(3-Methyl-2-butenyl)phthalimide
-
To a solution of potassium phthalimide in anhydrous DMF, add 1-bromo-3-methyl-2-butene (prenyl bromide) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-Methyl-2-butenyl)phthalimide.
Step 2: Hydrazinolysis and Salt Formation
-
Reflux a solution of N-(3-Methyl-2-butenyl)phthalimide and hydrazine hydrate in an ethanol/water mixture for 1 hour.
-
After cooling, filter the precipitate of phthalhydrazide.
-
Acidify the filtrate with concentrated hydrochloric acid and reflux for an additional hour.
-
Remove the solvent under reduced pressure to obtain this compound hydrochloride.
Palladium-Catalyzed Direct Amination of 3-Methyl-2-buten-1-ol (Prenol)
This protocol is a general procedure based on the direct amination of allylic alcohols.[3][4]
-
In a reaction vessel, combine 3-methyl-2-buten-1-ol (1.0 mmol), ammonium acetate (2.0 mmol), Pd(OAc)₂ (2 mol %), and DPEphos (4 mol %).
-
Add a mixture of methanol and water (e.g., 4:1 v/v, 5 mL).
-
Stir the mixture at 60 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nickel-Catalyzed Three-Component Synthesis of a Prenylamine Analog
This protocol describes a general method for the synthesis of allylic amines from an alkene, aldehyde, and an amide source.[5][6][7][8]
-
To a dry Schlenk tube under an argon atmosphere, add Ni(COD)₂ (10 mol %), tricyclohexylphosphine (PCy₃, 20 mol %), and the desired amide (e.g., p-toluenesulfonamide, 1.2 mmol).
-
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.
-
Add the aldehyde (1.0 mmol) and the alkene (e.g., isobutylene, 2.0 mmol).
-
Finally, add titanium(IV) isopropoxide (Ti(OⁱPr)₄, 1.5 mmol).
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Synthetic route to isopentenyladenine from this compound.
Caption: Workflow for the Nickel-Catalyzed Three-Component Synthesis of Allylic Amines.
References
- 1. nbinno.com [nbinno.com]
- 2. CYTOKININS: SYNTHESIS OF 6-(3-METHYL-3-BUTENYLAMINO)-9-β-D-RIBOFURANOSYLPURINE (3IPA), AND THE EFFECT OF SIDE-CHAIN UNSATURATION ON THE BIOLOGICAL ACTIVITY OF ISOPENTYLAMINOPURINES AND THEIR RIBOSIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Allylic Amine Synthesis via Pd-Catalyzed Direct Amination of Allylic Alcohols with Ammonium Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary Allylic Amine Synthesis via Pd-Catalyzed Direct Amination of Allylic Alcohols with Ammonium Acetate [organic-chemistry.org]
- 5. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric nickel-catalyzed three-component assembly of allylic amines from alkynes, imines and organoboron reagents [dspace.mit.edu]
- 8. [PDF] Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides | Semantic Scholar [semanticscholar.org]
- 9. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 10. Rhodium(iii)-catalyzed allylic C–H bond amination. Synthesis of cyclic amines from ω-unsaturated N-sulfonylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for 3-Methyl-2-buten-1-amine (Prenylamine)
The safe and compliant disposal of 3-Methyl-2-buten-1-amine, also known as prenylamine, is critical for ensuring laboratory safety and environmental protection. Due to its chemical properties and potential hazards, this substance is classified as hazardous waste and requires a specialized disposal protocol. Adherence to institutional and local regulations is mandatory.
Immediate Safety and Hazard Profile
Before handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Based on data for structurally similar amine compounds, it should be treated as a hazardous substance with the potential for flammability, corrosivity, and toxicity.
Personal Protective Equipment (PPE): To minimize exposure during handling and disposal, the following PPE is required:
-
Eye Protection: Chemical splash goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing.[1]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[4]
Hazard Summary The primary hazards associated with chemicals similar to this compound are summarized below. This information should be used as a guideline in the absence of a specific SDS for the compound.
| Hazard Classification | Description | GHS Code (Example) |
| Flammable Liquid | Flammable liquid and vapor.[5] | H226 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[3] | H314 |
| Acute Toxicity | May be harmful if swallowed or toxic if inhaled. | H302 / H331 |
| Aquatic Hazard | May be harmful to aquatic life. | H402 |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a designated, well-ventilated area, away from all sources of ignition.[4][6]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify whether the waste is pure this compound or mixed with other solvents or reagents.
-
Segregate Waste: It is critical to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[1] Do not mix with acids, oxidizing agents, or other incompatible substances.[1][7]
Step 2: Containerization and Labeling
-
Use a Dedicated Container: The waste must be collected in a compatible, dedicated, and properly sealed container to prevent leaks and the release of fumes.[1][2]
-
Label Clearly: The container must be clearly labeled with "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., flammable, corrosive, toxic). All old labels on the container should be removed or defaced.[8]
Step 3: Storage
-
Store Safely: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][9] The storage location should be a satellite accumulation area near the point of generation.[8]
-
Avoid Ignition Sources: Keep the container away from heat, sparks, open flames, and direct sunlight.[1][3][9]
-
Secondary Containment: The storage area should have secondary containment to control any potential leaks.[4]
Step 4: Final Disposal
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.[1][2][4]
-
Prohibited Actions: Do not attempt to dispose of this chemical by pouring it down the drain, into the normal trash, or by allowing it to evaporate in a fume hood.[1][9][10] Amines can cause significant harm to aquatic ecosystems.[1]
Step 5: Spill and Emergency Procedures
-
Evacuate and Ventilate: In case of a spill, keep personnel away, ensure the area is well-ventilated, and remove all sources of ignition.[3][11]
-
Contain the Spill: Use a non-combustible, inert absorbent material like sand or earth to contain the spill.[4]
-
Collect Waste: Using non-sparking tools, carefully collect the absorbent material and place it into a designated hazardous waste container for disposal.[3][4]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials should also be treated as hazardous waste.[4]
Disposal Workflow Diagram
The following diagram outlines the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. airgas.com [airgas.com]
- 7. research.auburn.edu [research.auburn.edu]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. chemos.de [chemos.de]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
